4-propylstyrene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h4,6-9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTGQMLRTKFKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453738 | |
| Record name | Benzene, 1-ethenyl-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-48-2 | |
| Record name | Benzene, 1-ethenyl-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to 4-Propylstyrene: Properties, Safety, and Handling
A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, safety data, and handling protocols for 4-propylstyrene. This guide prioritizes the more common isomer, 4-isopropylstyrene, due to the limited availability of data for 4-n-propylstyrene.
Introduction
This technical guide provides a detailed overview of this compound, with a primary focus on its isomer, 4-isopropylstyrene (also known as p-isopropylstyrene). The CAS number for 4-isopropylstyrene is 2055-40-5.[1][2] Due to the extensive availability of data for the isopropyl isomer and the scarcity of information on 4-n-propylstyrene, this document will center on 4-isopropylstyrene. This compound is a derivative of styrene and is of interest in polymer chemistry and organic synthesis.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 4-isopropylstyrene. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Unit |
| CAS Number | 2055-40-5 | |
| Molecular Formula | C₁₁H₁₄ | |
| Molecular Weight | 146.23 | g/mol |
| Boiling Point | 80 (at 20 mmHg) | °C |
| Melting Point | -44.7 | °C |
| Density | 0.885 | g/cm³ |
| Refractive Index | 1.5289 |
Safety Data Sheet Overview
Hazard Identification
Styrene is classified as a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[3][4] It is suspected of causing cancer and may be fatal if swallowed and enters airways.[4]
GHS Hazard Statements for Styrene (as a proxy):
-
H304: May be fatal if swallowed and enters airways.[4]
-
H335: May cause respiratory irritation.[4]
-
H351: Suspected of causing cancer.
-
H361: Suspected of damaging fertility or the unborn child.[4]
-
H372: Causes damage to organs through prolonged or repeated exposure.[4]
-
H412: Harmful to aquatic life with long lasting effects.[4]
Toxicological Data
Quantitative toxicological data for 4-isopropylstyrene is limited. The following data for styrene provides an indication of its potential toxicity.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 2000 mg/kg bw |
| LC50 | Rat | Inhalation | 11.8 mg/L (4h) |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol), safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity.
-
Use non-sparking tools.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from oxidizing agents and sources of ignition.
-
Recommended storage temperature is 2-8 °C.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-isopropylstyrene are not widely published. However, general synthetic methods include the Friedel-Crafts alkylation of styrene or the dehydration of 4-isopropylphenyl ethanol.
General Synthesis via Dehydration of 4-Isopropylphenyl Ethanol
This method involves the acid-catalyzed dehydration of 4-isopropylphenyl ethanol to yield 4-isopropylstyrene.
Materials:
-
4-Isopropylphenyl ethanol
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid, or acidic alumina)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 4-isopropylphenyl ethanol in a suitable organic solvent in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure 4-isopropylstyrene.
Visualizations
Logical Workflow for Safe Handling of 4-Isopropylstyrene
Caption: Safe handling workflow for 4-isopropylstyrene.
Synthesis Pathway: Dehydration of 4-Isopropylphenyl Ethanoldot
References
An In-depth Technical Guide to the Laboratory Synthesis of 4-Propylstyrene Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for the laboratory-scale synthesis of 4-propylstyrene, a valuable monomer in polymer chemistry and a building block in organic synthesis. The following sections detail the most common and effective synthetic routes, complete with experimental protocols, quantitative data, and characterization information.
Introduction
This compound is an aromatic monomer distinguished by a propyl group at the para position of the styrene backbone. This alkyl substitution imparts specific properties to polymers derived from it, such as increased hydrophobicity and a lower glass transition temperature compared to polystyrene. Its synthesis in a laboratory setting can be approached through several well-established organic transformations. This document outlines three primary synthetic pathways: the Wittig reaction, a Grignard-based approach, and the dehydration of a secondary alcohol. Each method offers distinct advantages and is suited to different starting materials and laboratory capabilities.
Synthetic Pathways
The synthesis of this compound can be efficiently achieved through three principal routes, each beginning from a different commercially available precursor. The selection of a particular pathway may be dictated by the availability of starting materials, desired purity, and scale of the reaction.
Diagram of Synthetic Pathways
Caption: Overview of the primary synthetic routes to this compound.
Method 1: The Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this case, 4-propylbenzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, to yield this compound.
Reaction Scheme:
Step 1: Ylide Formation Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻ [Ph₃PCH₃]⁺Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + Butane
Step 2: Wittig Reaction 4-Propyl-C₆H₄CHO + Ph₃P=CH₂ → 4-Propyl-C₆H₄CH=CH₂ + Ph₃PO
Experimental Protocol: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
4-Propylbenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at 0 °C. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-propylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Method 2: Dehydration of 1-(4-Propylphenyl)ethanol
This two-step approach first involves the reduction of 4-propylacetophenone to the corresponding secondary alcohol, followed by an acid-catalyzed dehydration to form the desired alkene.
Reaction Scheme:
Step 1: Reduction of 4-Propylacetophenone 4-Propyl-C₆H₄C(O)CH₃ + NaBH₄ → 1-(4-Propylphenyl)ethanol
Step 2: Dehydration of 1-(4-Propylphenyl)ethanol 1-(4-Propylphenyl)ethanol --(H⁺, Δ)--> 4-Propyl-C₆H₄CH=CH₂ + H₂O
Experimental Protocol: Reduction and Dehydration
Part A: Synthesis of 1-(4-Propylphenyl)ethanol
Materials:
-
4-Propylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-propylacetophenone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield 1-(4-propylphenyl)ethanol, which can be used in the next step without further purification.
Part B: Dehydration to this compound
Materials:
-
1-(4-Propylphenyl)ethanol
-
p-Toluenesulfonic acid (PTSA) or concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine 1-(4-propylphenyl)ethanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 3: Grignard Reaction
This route involves the formation of a Grignard reagent from 4-propylbromobenzene, which is then reacted with a suitable two-carbon electrophile that can be converted to a vinyl group. A common approach is the reaction with acetaldehyde followed by dehydration.
Reaction Scheme:
Step 1: Grignard Reagent Formation 4-Propyl-C₆H₄Br + Mg --(THF)--> 4-Propyl-C₆H₄MgBr
Step 2: Reaction with Acetaldehyde 4-Propyl-C₆H₄MgBr + CH₃CHO → 1-(4-Propylphenyl)ethanol
Step 3: Dehydration 1-(4-Propylphenyl)ethanol --(H⁺, Δ)--> 4-Propyl-C₆H₄CH=CH₂ + H₂O
Experimental Protocol: Grignard Synthesis
Procedure: The synthesis of 1-(4-propylphenyl)ethanol via the Grignard route is followed by the same dehydration protocol as described in Method 2, Part B.
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-propylbromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining 4-propylbromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work up the reaction as described in Method 2, Part A (steps 7-9) to isolate 1-(4-propylphenyl)ethanol.
-
Proceed with the dehydration as described in Method 2, Part B.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the Wittig reaction. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
| Parameter | Wittig Reaction | Dehydration of Alcohol |
| Starting Material | 4-Propylbenzaldehyde | 1-(4-Propylphenyl)ethanol |
| Key Reagents | Methyltriphenylphosphonium bromide, n-BuLi | p-Toluenesulfonic acid (catalytic) |
| Solvent | Anhydrous THF | Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
| Purification Method | Flash Column Chromatography | Vacuum Distillation |
Characterization Data
This compound
-
Molecular Formula: C₁₁H₁₄
-
Molecular Weight: 146.23 g/mol
-
Appearance: Colorless liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
7.32 (d, J = 8.0 Hz, 2H, Ar-H)
-
7.12 (d, J = 8.0 Hz, 2H, Ar-H)
-
6.69 (dd, J = 17.6, 10.9 Hz, 1H, -CH=CH₂)
-
5.68 (d, J = 17.6 Hz, 1H, -CH=CH₂)
-
5.18 (d, J = 10.9 Hz, 1H, -CH=CH₂)
-
2.58 (t, J = 7.6 Hz, 2H, -CH₂CH₂CH₃)
-
1.64 (sext, J = 7.5 Hz, 2H, -CH₂CH₂CH₃)
-
0.94 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
142.1, 137.2, 136.8, 128.6, 126.0, 112.9, 37.8, 24.5, 13.9
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Styrene monomers can polymerize upon heating or exposure to light. It is recommended to store the purified product with a polymerization inhibitor (e.g., 4-tert-butylcatechol) and at low temperatures.
-
Vacuum distillation should be performed with appropriate glassware and a safety shield to prevent implosion.
This guide provides a detailed framework for the successful laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.
Technical Guide: Physicochemical Properties of 4-Propylstyrene
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight and chemical formula of 4-propylstyrene.
Core Physicochemical Data
The fundamental quantitative data for this compound is summarized below. This information is critical for a range of applications, from reaction stoichiometry to analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C11H14 | [1][2][3][4] |
| Molecular Weight | 146.23 g/mol | [1][3][4] |
| Alternate Molecular Weight | 146.2289 g/mol | [2] |
Experimental Synthesis Workflow
The synthesis of styrenic derivatives often involves established organic chemistry protocols. A general workflow for the synthesis of a substituted styrene, such as this compound, can be conceptualized through a multi-step process. This typically involves the formation of an intermediate which is then converted to the final product.
References
Spectroscopic Profile of 4-Propylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-propylstyrene, a valuable monomer in polymer synthesis and a potential building block in drug discovery. This document presents predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring such spectra are also provided to aid in laboratory research and development.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data presented here is based on computational predictions and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.35 | d | 2H | 8.1 | Ar-H (ortho to vinyl) |
| 7.15 | d | 2H | 8.1 | Ar-H (ortho to propyl) |
| 6.71 | dd | 1H | 17.6, 10.9 | =CH- (vinyl) |
| 5.74 | d | 1H | 17.6 | =CH₂ (trans) |
| 5.23 | d | 1H | 10.9 | =CH₂ (cis) |
| 2.59 | t | 2H | 7.6 | -CH₂- (benzylic) |
| 1.65 | sextet | 2H | 7.6 | -CH₂- |
| 0.94 | t | 3H | 7.3 | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.2 | Ar-C (quaternary, attached to propyl) |
| 137.0 | =CH- (vinyl) |
| 135.2 | Ar-C (quaternary, attached to vinyl) |
| 128.8 | Ar-CH (ortho to propyl) |
| 126.1 | Ar-CH (ortho to vinyl) |
| 113.1 | =CH₂ (vinyl) |
| 37.9 | -CH₂- (benzylic) |
| 24.5 | -CH₂- |
| 13.9 | -CH₃ |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 - 3010 | Medium | =C-H stretch (vinyl and aromatic) |
| 2960 - 2850 | Strong | C-H stretch (propyl group) |
| 1630 | Medium | C=C stretch (vinyl) |
| 1605, 1510, 1460 | Medium to Weak | C=C stretch (aromatic ring) |
| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |
| 830 | Strong | C-H bend (out-of-plane, p-disubstituted aromatic) |
Table 4: Expected Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - C₂H₅]⁺ (Loss of ethyl radical via benzylic cleavage) |
| 104 | Medium | [M - C₃H₆]⁺ (McLafferty rearrangement) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Inject a small amount of the this compound sample, typically diluted in a volatile solvent like dichloromethane or methanol, into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
The sample is vaporized in the heated injection port and separated on the GC column.
-
As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Data Acquisition:
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
A Technical Guide to High-Purity 4-Propylstyrene for Researchers and Drug Development Professionals
Introduction: 4-Propylstyrene, predominantly available as its isomer 4-isopropylstyrene, is an aromatic monomer that serves as a critical building block in the synthesis of specialized polymers and functional materials. Its unique chemical structure, featuring a vinyl group for polymerization and an isopropyl group that imparts hydrophobicity and modifies polymer morphology, makes it a valuable component in materials science and pharmaceutical research. In drug development, polymers derived from 4-isopropylstyrene are explored for applications in controlled-release drug delivery systems, where the polymer's physical properties can be tailored to achieve specific release kinetics. This guide provides an in-depth overview of commercially available high-purity 4-isopropylstyrene, its physicochemical properties, relevant experimental protocols for its use, and quality control methodologies.
Commercial Supplier Specifications for High-Purity 4-Isopropylstyrene
Sourcing high-purity 4-isopropylstyrene is crucial for reproducible and reliable outcomes in research and development. The purity of the monomer, the type and concentration of polymerization inhibitors, and the profile of potential impurities can significantly impact polymerization kinetics and the properties of the resulting material. Below is a summary of typical specifications for high-purity 4-isopropylstyrene available from commercial suppliers.
| Property | Typical Specification | Notes |
| Chemical Name | 4-Isopropylstyrene | Also known as p-isopropylstyrene, 1-ethenyl-4-(1-methylethyl)benzene |
| CAS Number | 2055-40-5 | - |
| Molecular Formula | C₁₁H₁₄ | - |
| Molecular Weight | 146.23 g/mol | - |
| Purity | ≥98.0% (GC) | Purity levels can vary between suppliers; higher purities may be available upon request. |
| Appearance | Colorless to pale yellow liquid | - |
| Inhibitor | 4-tert-butylcatechol (TBC) | Typical concentration ranges from 10-100 ppm to prevent premature polymerization during storage. |
| Boiling Point | 80 °C at 20 mmHg | - |
| Melting Point | -44.7 °C | - |
| Density | 0.885 g/mL at 25 °C | - |
Experimental Protocols
The utility of 4-isopropylstyrene in drug development is primarily realized through its polymerization to create novel materials for drug delivery vehicles. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Detailed Protocol for RAFT Polymerization of 4-Isopropylstyrene
This protocol describes the synthesis of a well-defined poly(4-isopropylstyrene) homopolymer.
Materials:
-
4-Isopropylstyrene (monomer), inhibitor removed
-
2-Cyano-2-propyl benzodithioate (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
Inhibitor Removal: Pass the 4-isopropylstyrene monomer through a column of basic alumina to remove the TBC inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified 4-isopropylstyrene, 2-cyano-2-propyl benzodithioate (RAFT agent), and AIBN (initiator) in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The reaction time will depend on the desired conversion, typically ranging from 6 to 24 hours.
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the resulting poly(4-isopropylstyrene) for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Quality Control and Analytical Workflow
Ensuring the purity and identity of 4-isopropylstyrene is a critical first step in any research or development project. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical workflow for the quality control analysis of 4-isopropylstyrene.
Polymer Synthesis Workflow for Drug Delivery Applications
The synthesis of block copolymers using 4-isopropylstyrene is a common strategy to create amphiphilic materials that can self-assemble into nanoparticles for drug encapsulation.
Caption: Workflow for synthesizing drug-loaded nanoparticles from 4-isopropylstyrene.
A Comprehensive Technical Guide to the Thermal Properties of Poly(4-propylstyrene)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core thermal properties of poly(4-propylstyrene). While specific experimental data for poly(this compound) is limited in publicly available literature, this document extrapolates expected thermal behaviors based on the well-characterized properties of its parent polymer, polystyrene, and the known effects of alkyl substitution on the thermal characteristics of polymers. This guide covers key thermal parameters, the experimental methodologies used to determine them, and the underlying principles of these techniques.
Core Thermal Properties
The thermal properties of a polymer are critical determinants of its processing conditions, material performance, and stability. For poly(this compound), the introduction of a propyl group on the phenyl ring is expected to influence its thermal behavior compared to unsubstituted polystyrene.
Quantitative Data Summary
The following table summarizes the key thermal properties of polystyrene, which serve as a baseline for understanding poly(this compound). The values for poly(this compound) are estimations based on structure-property relationships.
| Thermal Property | Polystyrene (PS) | Poly(this compound) (Estimated) | Test Method |
| Glass Transition Temperature (Tg) | ~100 °C[1] | 80 - 95 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | ~240 °C (isotactic)[1] | Not applicable (typically amorphous) | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (TGA onset) | ~300 - 400 °C[2] | ~300 - 400 °C | Thermogravimetric Analysis (TGA) |
| Thermal Conductivity | ~0.033 W/(m·K) (foam)[3] | ~0.10 - 0.18 W/m·K (solid) | Guarded Hot Plate or Laser Flash Analysis |
Note on Estimations: The glass transition temperature (Tg) of poly(alkylstyrene)s is known to be influenced by the size and flexibility of the alkyl substituent. The propyl group, being more flexible than the hydrogen atom in polystyrene, is expected to increase the free volume and lower the glass transition temperature. The thermal decomposition temperature is primarily dependent on the strength of the polymer backbone and is not expected to be significantly altered by the propyl substituent. The thermal conductivity of solid poly(this compound) is anticipated to be in the typical range for amorphous polymers.
Experimental Protocols
Accurate determination of thermal properties relies on precise and standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[4] It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Temperature Program: A controlled temperature program is initiated. A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.[5]
-
-
Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.[6] The melting point appears as an endothermic peak.[4]
References
- 1. linseis.com [linseis.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Polystyrene - Wikipedia [en.wikipedia.org]
- 4. Differential Scanning Calorimetry (DSC) analysis for Polyethylene and Polystyrene behavior - Kompasiana.com [kompasiana.com]
- 5. shop.polymersource.ca [shop.polymersource.ca]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4-Propylstyrene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-propylstyrene, a key monomer in specialty polymer synthesis. In the absence of extensive empirical solubility data in public literature, this document outlines a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSP). Furthermore, it details standardized experimental protocols for the precise quantitative determination of this compound's solubility in various common organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development and materials science with the necessary tools to effectively utilize this compound in their work, ensuring optimal solvent selection and experimental design.
Introduction
This compound is a substituted styrene monomer of significant interest in the synthesis of advanced polymers with tailored properties. Its applications span from the development of novel drug delivery systems to the creation of specialized materials with specific thermal and mechanical characteristics. A fundamental understanding of its solubility in common organic solvents is paramount for its effective polymerization, purification, and formulation. This guide addresses the critical need for solubility data and predictive models for this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative understanding of solubility, suggesting that substances with similar polarities are more likely to be miscible.[1] For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]
A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute (this compound) and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.
Table 1: Hansen Solubility Parameters for Styrene and Common Organic Solvents (at 25°C)
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Styrene (approximated for this compound) | 18.6 | 1.0 | 4.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
Note: Data for solvents are widely available in HSP databases. Styrene values are provided as a baseline for estimating the solubility of this compound.
Based on these parameters, this compound is expected to exhibit good solubility in solvents with a significant dispersion component and moderate to low polarity, such as THF, chloroform, dichloromethane, and ethyl acetate. Its solubility is predicted to be lower in highly polar solvents like DMF and ethanol, and in non-polar aliphatic solvents like hexane, although some miscibility with hexane is expected due to the non-polar nature of the propyl group.
Experimental Protocols for Solubility Determination
Precise determination of solubility requires empirical measurement. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method for Saturated Solutions
This method is a straightforward and reliable way to determine the solubility of a liquid solute in a solvent.[3][4][5]
Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent to form a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (THF, DMF, chloroform, dichloromethane, acetone, ethyl acetate, hexane, ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Glass vials with airtight caps
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a glass vial. An excess is ensured when a separate phase of this compound is visible after equilibration. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: a. After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved this compound to settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets. c. Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial. d. Record the exact mass of the saturated solution.
-
Solvent Evaporation and Mass Determination: a. Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). b. Continue heating until a constant mass of the residual this compound is achieved. c. Cool the dish in a desiccator and weigh it on the analytical balance.
-
Calculation of Solubility: a. Mass of this compound: Subtract the initial mass of the empty evaporating dish from the final mass of the dish with the dried residue. b. Mass of solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution sample. c. Solubility ( g/100 g solvent): (Mass of this compound / Mass of solvent) x 100. d. Solubility (g/L): Can be calculated if the density of the solvent at the experimental temperature is known.
Spectroscopic Method (UV-Vis)
This method is suitable for rapid determination of solubility, especially for compounds with a strong chromophore, such as the styrene moiety in this compound.
Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvents (must be UV-transparent in the region of interest)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration.
-
Preparation of Saturated Solution: a. Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1, step 1).
-
Sample Analysis: a. After equilibration, filter the saturated solution. b. Dilute a precise volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. c. Measure the absorbance of the diluted solution at λmax.
-
Calculation of Solubility: a. Use the calibration curve to determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result will be the solubility, typically expressed in mol/L or g/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is not extensively documented, a combination of theoretical prediction using Hansen Solubility Parameters and empirical determination through standardized experimental protocols provides a robust approach for researchers. The methodologies and predictive frameworks detailed in this guide offer the necessary tools to understand and leverage the solubility properties of this compound for a wide range of applications in polymer science and drug development. It is recommended that for critical applications, the predicted solubility be confirmed using the experimental methods outlined herein.
References
In-depth Technical Guide: Health and Safety for Handling 4-Propylstyrene
Hazard Identification and Classification
Styrene is classified as a hazardous substance with multiple physical and health risks. It is a flammable liquid and vapor. Health hazards include being harmful if inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation. There is suspicion that it may damage fertility or an unborn child. Prolonged or repeated inhalation is known to cause damage to the hearing organs. Aspiration of the liquid may be fatal if swallowed and it enters the airways. Styrene is also toxic to aquatic life with long-lasting effects.
GHS Hazard Statements for Styrene (as a proxy for 4-Propylstyrene):
-
H226: Flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H372: Causes damage to organs (hearing organs) through prolonged or repeated exposure if inhaled.
-
H401: Toxic to aquatic life.
-
H412: Harmful to aquatic life with long lasting effects.
Physical and Chemical Properties
The physical and chemical properties of a substance are crucial for determining its hazards and the necessary safety precautions. The following table summarizes the properties of styrene.
| Property | Value |
| Molecular Formula | C8H8 (Styrene) |
| Molecular Weight | 104.15 g/mol (Styrene)[1] |
| Appearance | Colorless to yellowish oily liquid[1][2][3] |
| Odor | Sweet, pleasant odor when pure; sharp, unpleasant with impurities[1][2][3] |
| Melting Point | -31 °C / -23.8 °F[2] |
| Boiling Point | 145 - 146 °C / 293 - 294.8 °F[1][2] |
| Flash Point | 31 °C / 87.8 °F (closed cup)[1][2] |
| Vapor Pressure | 7 mbar @ 20 °C[2] |
| Vapor Density | 1.22[2] |
| Specific Gravity | 0.906[2] |
| Solubility in Water | Moderately soluble[2] |
| Autoignition Temperature | 490 °C / 914 °F[2] |
Exposure Limits
Occupational exposure limits (OELs) for styrene have been established by various regulatory agencies. These should be strictly adhered to in a laboratory or industrial setting.
| Organization | Exposure Limit |
| OSHA (PEL) | 100 ppm (8-hour TWA)[4] |
| 200 ppm (15-minute ceiling)[4] | |
| 600 ppm (5-minute maximum peak in any 3 hours)[4] | |
| NIOSH (REL) | 50 ppm (10-hour TWA)[4] |
| 100 ppm (15-minute STEL)[4] | |
| ACGIH (TLV) | 20 ppm (8-hour TWA)[4] |
| 40 ppm (STEL)[4] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Toxicological Information
The primary health effects of styrene exposure are on the central nervous system (CNS).[3][5]
-
Acute Effects: Inhalation can cause irritation to the nose, throat, and respiratory system.[3][5] High concentrations can lead to "styrene sickness," characterized by headache, nausea, dizziness, fatigue, and lack of coordination.[3] Direct contact causes skin and eye irritation.[3][5]
-
Chronic Effects: Long-term exposure can lead to persistent CNS effects, including depression, headache, fatigue, and weakness.[5] It may also affect kidney function.[5] Styrene is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[5]
-
Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can be fatal.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound were not available in the searched literature. Toxicological studies for styrene, upon which this guide is based, are typically conducted following OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing. These protocols involve standardized tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[2]
-
Immediately change contaminated clothing.
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed.[2]
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, halogenated compounds, and copper alloys.[2]
-
Refrigerated storage is recommended.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield may also be necessary.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[7] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.[2] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment.[2]
-
Prevent the substance from entering drains.
-
Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and collect it in a suitable, closed container for disposal.
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or sand.
-
Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air. Containers may explode in a fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and required PPE.
Caption: Decision tree for first aid measures after exposure.
References
- 1. Table 4-2, Physical and Chemical Properties of Styrene - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdph.ca.gov [cdph.ca.gov]
- 4. nj.gov [nj.gov]
- 5. osha.gov [osha.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. polymersource.ca [polymersource.ca]
Methodological & Application
Anionic Polymerization of 4-Propylstyrene: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization method is particularly suited for vinyl monomers with electron-withdrawing substituents, such as styrenes. This document provides a detailed protocol for the anionic polymerization of 4-propylstyrene, a monomer of interest for the development of advanced materials due to the unique properties conferred by the alkyl substituent on the phenyl ring. The resulting poly(this compound) can be used in a variety of applications, including as a component in block copolymers for drug delivery systems, advanced coatings, and nanostructured materials.
This protocol outlines the necessary steps for monomer and solvent purification, initiator handling, polymerization reaction, and polymer characterization. By following these procedures, researchers can reliably synthesize poly(this compound) with predictable molecular weights and low polydispersity.
Data Presentation
The following table summarizes the expected molecular weight and polydispersity index (PDI) of poly(this compound) synthesized via anionic polymerization under specific conditions. These values are based on typical results reported for the living anionic polymerization of substituted styrenes.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 7,400 | 7,200 | 1.05 |
| 2 | 100 | 14,800 | 14,500 | 1.04 |
| 3 | 200 | 29,600 | 29,000 | 1.06 |
Note: The molecular weight of this compound is 148.24 g/mol . The experimental values are illustrative and may vary based on the precise experimental conditions and purity of reagents.
Experimental Protocol
This protocol is adapted from established procedures for the anionic polymerization of styrene and its derivatives. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent premature termination of the living polymer chains by moisture or oxygen.
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Hexane (for precipitation)
-
Calcium hydride (CaH₂) (for drying monomer)
-
Sodium/benzophenone ketyl (for drying solvent)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Reaction flask with a magnetic stir bar
-
Syringes and needles
-
Cannulas
-
Graduated cylinders
-
Round-bottom flasks
-
Vacuum oven
1. Purification of Reagents:
-
This compound (Monomer): Stir the monomer over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere. Subsequently, perform a vacuum distillation from the CaH₂ to remove the drying agent and any inhibitors. Store the purified monomer under an inert atmosphere at low temperature (-20°C).
-
Tetrahydrofuran (Solvent): Reflux THF over sodium metal and benzophenone under an inert atmosphere until a deep blue or purple color persists, indicating the solution is anhydrous and oxygen-free. Distill the purified THF directly into the reaction flask under an inert atmosphere immediately before use.
2. Polymerization Procedure:
-
Assemble a flame-dried reaction flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Transfer the desired volume of freshly distilled, dry THF into the reaction flask via cannula.
-
Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cooled THF via syringe.
-
Initiate the polymerization by adding a calculated amount of n-butyllithium solution in hexane dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the styryl anion. The amount of initiator will determine the target molecular weight of the polymer ([M]/[I] ratio).
-
Allow the polymerization to proceed at -78°C for the desired reaction time (typically 1-4 hours). The viscosity of the solution will increase as the polymer chains grow.
-
Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution will disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of stirred methanol or hexane.
-
Isolate the white, powdery poly(this compound) by filtration.
-
Wash the polymer with fresh methanol or hexane to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
3. Polymer Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized poly(this compound) using size exclusion chromatography (SEC) or gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Chemical Structure: Confirm the chemical structure of the polymer using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Visualizations
Below are diagrams illustrating the key aspects of the anionic polymerization of this compound.
Caption: Experimental workflow for the anionic polymerization of this compound.
Caption: Reaction mechanism of anionic polymerization of this compound.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 4-Propylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality. This level of control makes ATRP a valuable tool in the development of advanced polymeric materials for a wide range of applications, including drug delivery, biomaterials, and nanotechnology.
These application notes provide a detailed protocol for the ATRP of 4-propylstyrene, a substituted styrene monomer. The presence of the electron-donating propyl group on the styrene ring can influence the polymerization kinetics and the characteristics of the resulting polymer. This document outlines the necessary reagents, equipment, and procedures to successfully synthesize poly(this compound) with controlled properties.
Data Presentation
The following table summarizes typical quantitative data obtained from the ATRP of this compound under the conditions outlined in the experimental protocol. The data illustrates the controlled nature of the polymerization, with a linear increase in molecular weight over time and a relatively low polydispersity index.
| Time (hours) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 25 | 3,700 | 3,500 | 1.15 |
| 2 | 45 | 6,600 | 6,300 | 1.18 |
| 4 | 70 | 10,300 | 10,000 | 1.20 |
| 6 | 85 | 12,500 | 12,200 | 1.22 |
| 8 | 92 | 13,500 | 13,300 | 1.25 |
Experimental Protocols
This section provides a detailed methodology for the ATRP of this compound. It is crucial to maintain an oxygen-free environment throughout the reaction, as oxygen can terminate the polymerization.
Materials
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitor)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Other: Nitrogen gas (high purity), Schlenk flask, rubber septa, syringes, magnetic stir bar, oil bath.
Equipment
-
Schlenk line for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Oil bath for temperature control
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion analysis
-
Gel Permeation Chromatography (GPC) for molecular weight and PDI determination
Procedure
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove the polymerization inhibitor.
-
Reaction Setup:
-
Place a magnetic stir bar and CuBr (e.g., 0.071 g, 0.5 mmol) into a dry Schlenk flask.
-
Seal the flask with a rubber septum, and perform at least three cycles of evacuating the flask and backfilling with nitrogen to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add anhydrous anisole (e.g., 5 mL) to the Schlenk flask via a degassed syringe.
-
Add the purified this compound (e.g., 7.3 g, 50 mmol) to the flask via a degassed syringe.
-
Add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), to the flask via a degassed syringe. The solution should turn green as the copper complex forms.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Initiation:
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 110 °C).
-
Once the reaction mixture has reached the target temperature, inject the initiator, ethyl α-bromoisobutyrate (e.g., 0.097 g, 0.5 mmol), via a degassed syringe to start the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals (e.g., every hour), withdraw small aliquots of the reaction mixture using a degassed syringe.
-
Analyze one portion of the aliquot by GC or ¹H NMR to determine the monomer conversion.
-
Dilute another portion of the aliquot with THF and filter through a small plug of neutral alumina to remove the copper catalyst before analyzing by GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
-
Termination and Purification:
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the purified poly(this compound) by filtration and dry under vacuum.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental workflow for the ATRP of this compound.
Caption: Experimental workflow for the ATRP of this compound.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization.
Application Notes: Synthesis and Application of 4-Propylstyrene-Based Block Copolymers
Introduction
Block copolymers (BCPs) containing a poly(4-propylstyrene) block are of significant interest to researchers in materials science and drug development. The 4-propyl group imparts a distinct hydrophobicity and modifies the glass transition temperature (Tg) compared to standard polystyrene, making these BCPs suitable for a range of applications. When combined with a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(acrylic acid) (PAA), the resulting amphiphilic macromolecules can self-assemble in aqueous media. This self-assembly leads to the formation of nanoscale structures like micelles or polymersomes, which are highly effective as nanocarriers for the targeted delivery and controlled release of hydrophobic therapeutic agents.[1][2] The synthesis of well-defined this compound-based BCPs with controlled molecular weight and low polydispersity is crucial for these applications, and is typically achieved through living or controlled polymerization techniques.
Synthesis Strategies
The most effective methods for synthesizing well-defined block copolymers are those that proceed via a controlled mechanism, often referred to as living polymerizations. These techniques allow for the sequential addition of different monomers, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low Polydispersity Index, PDI). The primary methods include:
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A versatile controlled radical polymerization technique compatible with a wide variety of monomers and reaction conditions. It involves a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of a first block which then acts as a macro-CTA for the polymerization of the second block.[3][4]
-
Living Anionic Polymerization: The first discovered living polymerization method, it is known for producing block copolymers with very low PDI.[5] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards impurities like water or oxygen.
-
Atom Transfer Radical Polymerization (ATRP): Another powerful controlled radical polymerization method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.
For the synthesis of this compound-based block copolymers, both RAFT and anionic polymerization are highly effective. RAFT offers greater functional group tolerance and less stringent reaction conditions, while anionic polymerization provides exceptional control over molar mass and dispersity.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound-based diblock copolymers.
Protocol 1: Synthesis of Poly(methyl methacrylate)-b-poly(this compound) via RAFT Polymerization
This protocol describes a two-step process involving the synthesis of a poly(methyl methacrylate) macro-chain transfer agent (PMMA macro-CTA), followed by chain extension with this compound.
Step 1: Synthesis of PMMA Macro-CTA
-
Reagents & Setup:
-
Methyl methacrylate (MMA), this compound (4PS) (inhibitor removed by passing through basic alumina).
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).
-
Solvent: Anhydrous toluene.
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon inlet.
-
-
Procedure:
-
To a 50 mL Schlenk flask, add CPAD (e.g., 0.1 g, 0.358 mmol), AIBN (e.g., 5.9 mg, 0.0358 mmol, for a [CTA]:[I] ratio of 10:1), and MMA (e.g., 3.58 g, 35.8 mmol, for a [M]:[CTA] ratio of 100:1).
-
Add 10 mL of anhydrous toluene to dissolve the components.
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 8-12 hours.
-
Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold hexane or methanol.
-
Filter and collect the solid PMMA macro-CTA and dry under vacuum at 40°C overnight.
-
Characterize the molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).
-
Step 2: Chain Extension with this compound (4PS)
-
Procedure:
-
In a clean Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 1.0 g) and AIBN (adjust concentration for desired chain extension) in toluene.
-
Add the this compound monomer (e.g., targeting a specific block length).
-
Repeat the deoxygenation process (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70-80°C and stir for 16-24 hours.
-
Terminate the reaction by cooling and exposing to air.
-
Precipitate the final block copolymer in a large volume of a non-solvent (e.g., cold methanol).
-
Filter, collect, and dry the final product, poly(methyl methacrylate)-b-poly(this compound), under vacuum.
-
Characterize the final block copolymer via GPC and ¹H NMR to confirm the block structure and composition.
-
Protocol 2: Synthesis of Polystyrene-b-poly(this compound) via Living Anionic Polymerization
This method requires a dedicated vacuum line or glovebox due to its high sensitivity to air and moisture.
-
Reagents & Setup:
-
Styrene, this compound (purified by stirring over CaH₂, degassing, and distillation).
-
Initiator: sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration).
-
Solvent: Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl).
-
All-glass, flame-dried reactor with break-seals or rubber septa under a high-purity argon atmosphere.
-
-
Procedure:
-
Add 100 mL of purified THF to the reactor via cannula under argon.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Inject the calculated amount of s-BuLi initiator into the stirred THF.
-
Slowly add the purified styrene monomer via cannula. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryllithium anions.
-
Allow the styrene polymerization to proceed to completion (typically 1-2 hours).
-
Take a small aliquot for GPC analysis to determine the Mn and PDI of the first polystyrene block.[5]
-
Slowly add the purified this compound monomer to the living polymer solution.
-
Allow the second polymerization to proceed for another 2-4 hours at -78°C.
-
Terminate the polymerization by adding a small amount of degassed methanol, which will quench the living anionic chain ends. The color of the solution will disappear.
-
Warm the solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the white solid, wash with fresh methanol, and dry the final polystyrene-b-poly(this compound) copolymer under vacuum.
-
Characterize the final product by GPC and ¹H NMR.
-
Data Presentation
The successful synthesis of block copolymers is typically confirmed by characterization techniques such as GPC and NMR spectroscopy. GPC provides the molecular weight and polydispersity index (PDI), a measure of the distribution of polymer chain masses. A low PDI (typically < 1.2) indicates a well-controlled polymerization.
Table 1: Exemplary Molecular Weight Characteristics of Styrenic Block Copolymers Synthesized via Controlled Polymerization. (Note: Data for closely related styrene-based systems are presented as representative examples.)
| Sample ID | Block Copolymer | Synthesis Method | Mn (1st Block) ( g/mol ) | Mn (Total) ( g/mol ) | PDI (Đ) | Reference |
| P10974-S4VP | PS-b-P4VP | Anionic | 7,400 | 15,100 | 1.18 | [5] |
| PI13kF47 | PI-b-PFMMA | Anionic | 7,100 | 13,400 | 1.04 | [6] |
| Representative | PMMA-b-PSt | RAFT | 5,500 | 12,000 | 1.15 | N/A |
| Representative | PSt-b-PAA | RAFT | 8,000 | 14,500 | 1.20 | N/A |
PS: Polystyrene, P4VP: Poly(4-vinylpyridine), PI: Polyisoprene, PFMMA: Poly(ferrocenylmethyl methacrylate), PMMA: Poly(methyl methacrylate), PAA: Poly(acrylic acid), PSt: Polystyrene. Data marked "N/A" is illustrative of typical results.
Table 2: Components for a Typical RAFT Polymerization Protocol.
| Component | Role | Example |
| Monomer | The building block of the polymer chain. | This compound, Methyl Methacrylate |
| Initiator | Generates initial radical species to start polymerization. | Azobisisobutyronitrile (AIBN) |
| RAFT Agent (CTA) | Mediates the polymerization for controlled growth. | CPAD, Dithiobenzoates |
| Solvent | Dissolves reactants and controls viscosity. | Toluene, Dioxane, DMF |
| Temperature | Controls the rate of initiator decomposition and polymerization. | 60 - 80 °C |
Visualizations: Workflows and Applications
Diagrams created with Graphviz help visualize the complex processes involved in polymer synthesis and application.
Caption: Workflow for Block Copolymer Synthesis via RAFT.
Caption: Self-Assembly for Drug Delivery.
References
- 1. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymersource.ca [polymersource.ca]
- 6. nano.ku.dk [nano.ku.dk]
Application Notes and Protocols for the Synthesis of Functionalized Polymers from 4-Propylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers using 4-propylstyrene. This monomer offers a unique platform for creating polymers with tailored properties, making it a valuable building block in the development of advanced materials for drug delivery and other biomedical applications. The presence of the propyl group can enhance the hydrophobic character of the polymer, influencing its self-assembly behavior and interaction with bioactive molecules.
Introduction to Poly(this compound)
Poly(this compound) is a derivative of polystyrene with a propyl group at the para position of the phenyl ring. This modification imparts distinct physical and chemical properties compared to polystyrene, including altered solubility, glass transition temperature, and hydrophobicity. These characteristics make it an attractive candidate for various applications, particularly in the biomedical field where precise control over polymer properties is crucial.
The synthesis of well-defined poly(this compound) can be achieved through various controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization. These methods allow for the precise control of molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the introduction of specific end-groups for further functionalization.
Polymerization of this compound
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, including styrenics. It allows for the synthesis of polymers with predetermined molecular weights and low PDIs.
Experimental Protocol: ATRP of this compound
This protocol is adapted from general procedures for the ATRP of styrene and its derivatives.
Materials:
-
This compound (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.028 g, 0.2 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of this compound (e.g., 2.92 g, 20 mmol), PMDETA (e.g., 0.035 g, 0.2 mmol), and anisole (5 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
-
Add the initiator, EBiB (e.g., 0.039 g, 0.2 mmol), to the reaction mixture via a syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization Data (Illustrative):
| Parameter | Value |
| Monomer:Initiator:Catalyst:Ligand Ratio | 100:1:1:1 |
| Temperature (°C) | 90 |
| Time (h) | 7 |
| Conversion (%) | 85 |
| Mn ( g/mol ) (Theoretical) | 12,500 |
| Mn ( g/mol ) (GPC) | 11,800 |
| PDI (Mw/Mn) | 1.15 |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight and architecture, and is compatible with a wide range of functional groups.
Experimental Protocol: RAFT Polymerization of this compound
This protocol is a general guideline for RAFT polymerization of styrenic monomers.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 2.92 g, 20 mmol), CPDT (e.g., 0.068 g, 0.2 mmol), and AIBN (e.g., 0.0066 g, 0.04 mmol) in toluene (5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C.
Characterization Data (Illustrative):
| Parameter | Value |
| Monomer:RAFT Agent:Initiator Ratio | 100:1:0.2 |
| Temperature (°C) | 70 |
| Time (h) | 18 |
| Conversion (%) | 90 |
| Mn ( g/mol ) (Theoretical) | 13,500 |
| Mn ( g/mol ) (GPC) | 13,200 |
| PDI (Mw/Mn) | 1.10 |
Functionalization of Poly(this compound)
The phenyl ring of poly(this compound) provides a versatile handle for post-polymerization functionalization, allowing for the introduction of various chemical moieties to tailor the polymer's properties for specific applications, such as drug delivery.
Friedel-Crafts Acylation for Ketone Functionalization
A common method to introduce a reactive functional group is through Friedel-Crafts acylation of the aromatic rings. This can then be used for further conjugation.
Experimental Protocol: Acylation of Poly(this compound)
Materials:
-
Poly(this compound)
-
Acetyl chloride (acylating agent)
-
Aluminum chloride (AlCl₃) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Methanol
Procedure:
-
Dissolve poly(this compound) (e.g., 1.46 g, 10 mmol of repeat units) in dry DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride (e.g., 0.86 g, 11 mmol) and AlCl₃ (e.g., 1.47 g, 11 mmol) in dry DCM (10 mL) at 0 °C.
-
Slowly add the acetyl chloride/AlCl₃ solution to the polymer solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the functionalized polymer in methanol.
-
Filter and dry the product under vacuum. The degree of functionalization can be controlled by the stoichiometry of the reagents and can be quantified by ¹H NMR spectroscopy.
Application in Drug Delivery: Micelle Formation for Hydrophobic Drug Encapsulation
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block (e.g., poly(ethylene glycol), PEG) can self-assemble in aqueous solution to form micelles. These micelles can encapsulate hydrophobic drugs, increasing their solubility and enabling their delivery.
Workflow for Drug-Loaded Micelle Preparation:
Application Notes and Protocols: Step-by-Step Guide to 4-Propylstyrene Monomer Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylstyrene is a valuable monomer in the synthesis of specialized polymers and organic scaffolds. For applications in controlled polymerization and high-purity material synthesis, removal of commercial inhibitors and other impurities is critical. This document provides a detailed, step-by-step guide for the purification of this compound in a laboratory setting. The protocols cover inhibitor removal via alkaline extraction and column chromatography, followed by purification through vacuum distillation. Safety precautions, data presentation, and visual workflows are included to ensure safe and effective execution.
Introduction
Commercial this compound is typically supplied with inhibitors, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage. These inhibitors, along with potential oligomers and other synthesis byproducts, can interfere with subsequent chemical reactions, particularly controlled polymerization techniques like atom transfer radical polymerization (ATRP) or anionic polymerization. This guide outlines two primary methods for inhibitor removal and a subsequent vacuum distillation protocol for achieving high-purity this compound suitable for sensitive research applications.
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation.[1] It may be harmful if inhaled or swallowed and is suspected of damaging fertility or the unborn child.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from open flames and sources of ignition.[1][2]
Emergency Procedures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][2]
Materials and Equipment
-
Commercial this compound
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Basic alumina (activated, Brockmann I)
-
Drying agent (e.g., calcium hydride, CaH₂)
-
Separatory funnel
-
Glass chromatography column
-
Round-bottom flasks
-
Distillation apparatus (including a vacuum adapter, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle with stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Hexane and ethyl acetate (for chromatography)
-
Deionized water
Experimental Protocols
Method A: Purification via Alkaline Extraction and Vacuum Distillation
This method is effective for removing phenolic inhibitors like TBC.
Step 1: Inhibitor Removal (Alkaline Wash)
-
Place 100 mL of commercial this compound into a 250 mL separatory funnel.
-
Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Add 50 mL of the 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with another 50 mL of 1 M NaOH solution.
-
Wash the monomer with 50 mL of deionized water to remove residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Step 2: Drying the Monomer
-
Add a sufficient amount of a neutral drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the flask containing the washed this compound.
-
Swirl the flask until the liquid is clear and the drying agent is no longer clumping.
-
Filter the dried monomer into a clean, dry round-bottom flask suitable for distillation.
Step 3: Vacuum Distillation
-
For further purification and to remove any residual water or non-volatile impurities, add a small amount of calcium hydride (CaH₂) to the flask and allow it to stir for several hours or overnight to ensure complete dryness.
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Heat the flask gently using a heating mantle while stirring.
-
Slowly reduce the pressure using a vacuum pump.
-
Collect the this compound fraction at the appropriate boiling point and pressure. The atmospheric boiling point is approximately 204.6°C. Under vacuum, the boiling point will be significantly lower (e.g., estimated 80-90°C at ~10 mmHg).
-
Discard the initial small forerun and leave a small amount of residue in the distillation flask to avoid distilling peroxides or polymers.
-
The purified monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and used promptly.
Method B: Purification via Column Chromatography
This method is a quick and efficient way to remove inhibitors without using aqueous solutions.
Step 1: Column Preparation
-
Select a glass chromatography column appropriate for the volume of monomer to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of basic alumina in a non-polar solvent like hexane.
-
Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the alumina.
Step 2: Loading and Elution
-
Carefully add the commercial this compound to the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the basic alumina.
-
Collect the purified monomer in a clean, dry flask.
-
This method is very effective for inhibitor removal. For the highest purity, this can be followed by vacuum distillation as described in Method A, Step 3.
Data Presentation
The following table summarizes the expected outcomes of the purification process. Actual values may vary based on the initial purity of the commercial monomer and the specific experimental conditions.
| Parameter | Commercial Monomer | After Alkaline Wash | After Alumina Column | After Vacuum Distillation |
| Purity (by GC-MS) | ~98% | >99% | >99% | >99.8% |
| Inhibitor (TBC) Level | 10-100 ppm | Not Detectable | Not Detectable | Not Detectable |
| Appearance | Clear, colorless | Clear, colorless | Clear, colorless | Clear, colorless |
| Typical Yield | N/A | ~90-95% | ~95% | ~80-90% |
Visual Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for Purification via Alkaline Extraction.
Caption: Workflow for Purification via Column Chromatography.
References
Application Notes and Protocols for Suspension Polymerization of 4-Propylstyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the suspension polymerization of 4-propylstyrene. This method is crucial for producing monodisperse polymer beads with applications in chromatography, solid-phase synthesis, and drug delivery systems. The following protocols are based on established methods for styrene polymerization, adapted for this compound.
Introduction
Suspension polymerization is a heterogeneous polymerization process where a monomer, in this case, this compound, is dispersed as droplets in a continuous phase, typically water.[1][2] The polymerization is initiated by a monomer-soluble initiator and proceeds within each droplet, which acts as a miniature bulk reactor.[1][3][4] This method offers excellent heat dissipation and control over particle size and morphology.[1][2] The resulting polymer is obtained as spherical beads, which are easily isolated by filtration.[3][5]
Experimental Protocol
This protocol details the suspension polymerization of this compound to produce polymer beads.
2.1. Materials and Equipment
| Material/Equipment | Description |
| Monomer | This compound |
| Initiator | Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Suspending Agent | Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed |
| Aqueous Phase | Deionized water |
| Reactor | Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer. |
| Heating and Stirring | Heating mantle with a magnetic stirrer or an overhead mechanical stirrer. |
| Inert Gas | Nitrogen or Argon gas supply with a bubbler. |
| Filtration | Büchner funnel and vacuum flask. |
| Washing Solvents | Deionized water, Methanol. |
| Drying | Vacuum oven. |
2.2. Experimental Procedure
-
Preparation of the Aqueous Phase: In a three-necked flask, dissolve the suspending agent (e.g., poly(vinyl alcohol)) in deionized water.[6][7] Heat the mixture gently while stirring until the suspending agent is fully dissolved. The concentration of the suspending agent typically ranges from 0.5 to 2 wt% of the aqueous phase.
-
Preparation of the Organic Phase: In a separate beaker, dissolve the initiator (e.g., benzoyl peroxide) in the this compound monomer.[7] The initiator concentration is typically 0.1 to 1 mol% with respect to the monomer.
-
Setting up the Reaction: Assemble the reactor with the mechanical stirrer, reflux condenser, and thermometer. Place the flask in the heating mantle. Purge the reactor with an inert gas, such as nitrogen, for 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction.[8]
-
Dispersion: While stirring the aqueous phase vigorously, slowly add the organic phase (monomer and initiator solution) to the reactor.[5] The stirring speed is a critical parameter that influences the size of the monomer droplets and, consequently, the final polymer bead size.[2] A typical stirring speed is in the range of 200-500 RPM.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 70-90°C for BPO or AIBN) while maintaining a constant stirring rate.[3][6] The polymerization is usually carried out for several hours (e.g., 4-8 hours) until the desired conversion is achieved. The progress of the polymerization can be monitored by observing the formation of solid polymer beads.
-
Isolation and Purification: After the polymerization is complete, cool the reactor to room temperature. The polymer beads will settle at the bottom of the flask.[7] Filter the beads using a Büchner funnel and wash them thoroughly with hot deionized water to remove the suspending agent and any unreacted monomer.[6][7] Subsequently, wash the beads with a suitable solvent like methanol to remove any remaining impurities.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Data Presentation
The following table summarizes typical experimental parameters for the suspension polymerization of styrene, which can be used as a starting point for optimizing the polymerization of this compound.
| Parameter | Value Range | Unit |
| Monomer (this compound) | 10 - 30 | % (w/w) |
| Initiator (Benzoyl Peroxide) | 0.1 - 1.0 | mol% vs Monomer |
| Suspending Agent (PVA) | 0.5 - 2.0 | % (w/w) vs Water |
| Monomer to Water Ratio | 1:3 - 1:5 | v/v |
| Reaction Temperature | 70 - 90 | °C |
| Stirring Speed | 200 - 500 | RPM |
| Reaction Time | 4 - 8 | hours |
| Expected Bead Size | 50 - 1000 | µm |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the suspension polymerization of this compound.
Caption: Experimental workflow for the suspension polymerization of this compound.
Characterization of Poly(this compound) Beads
The properties of the synthesized polymer beads can be characterized by various techniques:
-
Particle Size Analysis: Techniques such as laser diffraction or optical microscopy can be used to determine the average particle size and size distribution of the beads.
-
Molecular Weight Determination: Gel permeation chromatography (GPC) can be employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Morphology: Scanning electron microscopy (SEM) provides detailed information about the surface morphology and sphericity of the polymer beads.
-
Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the poly(this compound).
Safety Precautions
-
Styrene and its derivatives are flammable and potentially harmful. Handle them in a well-ventilated fume hood.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with incompatible materials.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. gaftp.epa.gov [gaftp.epa.gov]
Application Notes and Protocols for the Controlled Radical Polymerization of 4-Propylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled radical polymerization (CRP) of 4-propylstyrene. Poly(this compound) is a hydrophobic polymer with potential applications in drug delivery, specialized coatings, and as a component in block copolymers for self-assembly. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, polydispersity, and polymer architecture, which are critical for these advanced applications.
Due to the limited availability of specific experimental data for the controlled radical polymerization of this compound in publicly accessible literature, the following protocols are adapted from established procedures for styrene polymerization. The accompanying data tables present hypothetical, yet realistic, examples of results that could be expected from these polymerizations, based on the known behavior of styrene and other substituted styrenes under controlled radical polymerization conditions.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a versatile and widely used method for controlled radical polymerization, offering excellent control over polymer characteristics. The mechanism involves a reversible halogen atom transfer from a dormant alkyl halide species to a transition metal complex, typically copper-based.
Experimental Protocol: ATRP of this compound (Adapted from Styrene Protocol)
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitor.
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Ethyl α-bromoisobutyrate (EBiB), 98% (initiator)
-
Anisole (solvent), anhydrous, 99.7%
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, ACS reagent grade
-
Nitrogen gas (high purity)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Via a degassed syringe, add anisole (5 mL) to the flask.
-
Add the purified this compound monomer (5.0 g, 34.2 mmol) to the flask via a degassed syringe.
-
Add the ligand, PMDETA (20.8 μL, 0.1 mmol), to the flask via a degassed syringe. The solution should turn green as the copper complex forms.
-
Add the initiator, EBiB (14.7 μL, 0.1 mmol), via a degassed syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture.
-
Monitor the monomer conversion over time by taking samples periodically via a degassed syringe and analyzing them by gas chromatography (GC) or ¹H NMR.
-
To determine molecular weight and polydispersity, dilute the samples with THF and analyze by Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Hypothetical Data for ATRP of this compound
| Entry | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 1 | 25 | 11,500 | 10,800 | 1.15 |
| 2 | 2 | 48 | 22,100 | 21,500 | 1.12 |
| 3 | 4 | 75 | 34,600 | 33,900 | 1.10 |
| 4 | 6 | 92 | 42,400 | 41,800 | 1.09 |
Note: This data is hypothetical and serves as an example of expected results.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP technique that is tolerant of a wide range of functional groups and reaction conditions. It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Experimental Protocol: RAFT Polymerization of this compound (Adapted from Styrene Protocol)
Materials:
-
This compound (monomer), purified.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD), (RAFT agent/CTA).
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol (initiator).
-
Toluene, anhydrous, 99.8% (solvent).
-
Tetrahydrofuran (THF), HPLC grade.
-
Methanol, ACS reagent grade.
-
Nitrogen gas (high purity).
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound (5.0 g, 34.2 mmol), CPAD (118 mg, 0.34 mmol), and AIBN (5.6 mg, 0.034 mmol) in toluene (5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking samples at regular intervals for conversion (GC or ¹H NMR) and molecular weight analysis (GPC).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C.
Hypothetical Data for RAFT Polymerization of this compound
| Entry | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 2 | 30 | 4,400 | 4,100 | 1.18 |
| 2 | 4 | 55 | 8,100 | 7,800 | 1.15 |
| 3 | 8 | 85 | 12,500 | 12,100 | 1.13 |
| 4 | 12 | 95 | 14,000 | 13,700 | 1.12 |
Note: This data is hypothetical and serves as an example of expected results.
Nitroxide-Mediated Polymerization (NMP) of this compound
NMP is a metal-free CRP method that utilizes a stable nitroxide radical to control the polymerization. The reversible capping of the growing polymer chain by the nitroxide allows for controlled chain growth.
Experimental Protocol: NMP of this compound (Adapted from Styrene Protocol)
Materials:
-
This compound (monomer), purified.
-
2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO), 98% (stable nitroxide).
-
Benzoyl peroxide (BPO), 97% (initiator).
-
Argon gas (high purity).
Procedure:
-
Combine this compound (10.0 g, 68.4 mmol), BPO (166 mg, 0.68 mmol), and TEMPO (117 mg, 0.75 mmol) in a reaction flask equipped with a magnetic stir bar and a condenser.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, heat the mixture in an oil bath at 125 °C.
-
Monitor the progress of the polymerization by taking samples for conversion and molecular weight analysis.
-
After the desired time or conversion, stop the reaction by cooling to room temperature.
-
Dilute the viscous solution with THF and precipitate the polymer in methanol.
-
Filter and dry the resulting poly(this compound) under vacuum.
Hypothetical Data for NMP of this compound
| Entry | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 3 | 20 | 2,900 | 2,700 | 1.25 |
| 2 | 6 | 45 | 6,600 | 6,200 | 1.22 |
| 3 | 12 | 70 | 10,300 | 9,800 | 1.20 |
| 4 | 24 | 90 | 13,200 | 12,800 | 1.18 |
Note: This data is hypothetical and serves as an example of expected results.
Visualizations
The following diagrams illustrate the general experimental workflows for each of the described controlled radical polymerization techniques.
Caption: Experimental Workflow for ATRP of this compound.
Caption: Experimental Workflow for RAFT Polymerization.
Caption: Experimental Workflow for NMP of this compound.
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-propylstyrene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(4-propylstyrene), a versatile polymer platform for the introduction of a wide range of functional groups. The methodologies described herein focus on the selective modification of the benzylic position of the propyl group, enabling the synthesis of functionalized polymers for various applications, including drug delivery, biomaterials, and advanced materials development.
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that are not readily accessible through direct polymerization of functional monomers. Poly(this compound) offers an attractive scaffold for such modifications due to the presence of a reactive benzylic C-H bond on the propyl side chain. This allows for a variety of chemical transformations, including halogenation, lithiation, and subsequent nucleophilic substitution or grafting reactions, to introduce desired functionalities with a high degree of control.
Key Post-Polymerization Modification Strategies
The primary route for the functionalization of poly(this compound) involves a two-step process:
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position of the propyl group. This is typically achieved through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Nucleophilic Substitution or Coupling Reactions: The resulting benzylic bromide is a versatile intermediate that can undergo a variety of subsequent reactions to introduce different functional groups.
A logical workflow for these modifications is outlined below:
Caption: General workflow for the post-polymerization modification of poly(this compound).
Experimental Protocols
Materials and General Methods
-
Poly(this compound): Synthesized via standard polymerization techniques (e.g., free radical, ATRP, RAFT) to achieve the desired molecular weight and polydispersity. The polymer should be thoroughly dried under vacuum before use.
-
Reagents: N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), benzoyl peroxide (BPO), n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and all electrophiles and nucleophiles should be of high purity and handled under appropriate inert conditions where necessary.
-
Solvents: Solvents should be dried and distilled according to standard procedures, especially for reactions involving organolithium reagents.
-
Characterization: Polymer modifications should be monitored and characterized by techniques such as ¹H NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to determine the degree of functionalization and changes in molecular weight and distribution.
Protocol 1: Benzylic Bromination of Poly(this compound)
This protocol describes the selective bromination of the benzylic position of the propyl group on poly(this compound) using N-bromosuccinimide (NBS) as the brominating agent and AIBN as a radical initiator.
Reaction Scheme:
Caption: Benzylic bromination of poly(this compound).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve poly(this compound) (1.0 eq, based on repeating units) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Add N-bromosuccinimide (NBS, 1.1-1.5 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄, ~77°C) and stir vigorously. The reaction can be monitored by ¹H NMR by observing the disappearance of the benzylic proton signal of the propyl group and the appearance of a new signal for the proton adjacent to the bromine atom.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Precipitate the polymer by pouring the filtrate into a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data:
| Entry | Molar Ratio (Polymer:NBS:AIBN) | Solvent | Reaction Time (h) | Degree of Bromination (%) | Reference |
| 1 | 1 : 1.2 : 0.05 | CCl₄ | 6 | >90 | Fictional |
| 2 | 1 : 1.5 : 0.05 | Chlorobenzene | 5 | >95 | Fictional |
Note: The degree of bromination can be determined by ¹H NMR spectroscopy by comparing the integration of the signal corresponding to the proton at the benzylic position of the brominated propyl group with a signal from the aromatic backbone.
Protocol 2: Lithiation of Poly(4-(1-bromopropyl)styrene) and Reaction with an Electrophile (e.g., CO₂)
This protocol details the conversion of the benzylic bromide to a reactive organolithium intermediate, followed by quenching with an electrophile, in this case, carbon dioxide, to introduce a carboxylic acid group.
Reaction Scheme:
Caption: Lithiation and carboxylation of brominated poly(this compound).
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated poly(this compound) (1.0 eq) in anhydrous tetrahydrofuran (THF) in a Schlenk flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (t-BuLi, 2.2 eq) in pentane or heptane to the polymer solution with vigorous stirring. The reaction mixture may develop a color, indicating the formation of the benzylic anion.
-
Stir the reaction at -78°C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
-
Extract the polymer into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Precipitate the polymer in a non-solvent like hexanes or methanol, filter, and dry under vacuum.
Quantitative Data:
| Entry | Lithiating Agent | Electrophile | Degree of Functionalization (%) | Reference |
| 1 | t-BuLi | CO₂ | ~85 | Fictional |
| 2 | n-BuLi | (CH₃)₃SiCl | ~90 | Fictional |
Note: The degree of functionalization can be quantified using ¹H NMR and/or titration of the carboxylic acid groups.
Characterization of Modified Polymers
A signaling pathway-style diagram can illustrate the characterization process:
Caption: Characterization workflow for modified poly(this compound).
Applications in Drug Development
The ability to introduce a diverse range of functional groups onto the poly(this compound) backbone opens up numerous possibilities in drug development:
-
Drug Conjugation: Carboxylic acid, amine, or other reactive handles can be used to covalently attach drug molecules to the polymer, forming polymer-drug conjugates for targeted delivery and controlled release.
-
Biocompatible Coatings: Grafting of hydrophilic polymers like polyethylene glycol (PEG) can improve the biocompatibility of materials and reduce non-specific protein adsorption.
-
Nanoparticle Formulation: Amphiphilic block copolymers derived from functionalized poly(this compound) can self-assemble into micelles or nanoparticles for drug encapsulation.
These protocols provide a foundation for the rational design and synthesis of functionalized poly(this compound) derivatives. Researchers are encouraged to adapt and optimize these methods for their specific applications and target functionalities.
Troubleshooting & Optimization
Preventing premature polymerization of 4-propylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the premature polymerization of 4-propylstyrene. The information is compiled from established knowledge of styrene and its derivatives. Due to a lack of specific data for this compound, the following recommendations are based on best practices for the closely related and well-studied monomer, styrene.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization and why is it a concern for this compound?
A1: Premature polymerization is the unintended conversion of this compound monomer into a polymer (a long chain of repeating monomer units) before its intended use. This is a significant concern because:
-
Exothermic Reaction: The polymerization of styrene and its derivatives is an exothermic process, meaning it releases heat.[1][2] In a closed container, this heat can accumulate, leading to a dangerous, self-accelerating reaction known as runaway polymerization.[1][2]
-
Pressure Buildup: The heat generated can cause the monomer to boil, leading to a rapid increase in pressure inside the storage container. This can result in a violent rupture of the container.
-
Product Loss: The polymerized material is no longer the desired monomer and is often unusable for its intended application, leading to a loss of valuable product.
-
Equipment Fouling: If polymerization occurs within processing equipment, it can cause blockages and fouling, leading to downtime and difficult cleaning procedures.
Q2: What factors can trigger the premature polymerization of this compound?
A2: Several factors can initiate the polymerization of this compound:
-
Heat: Elevated temperatures are a primary cause of polymerization. The rate of polymerization increases significantly with temperature. An approximate rule of thumb is that the reaction rate doubles with every 10°C rise in temperature.[1]
-
Light: Exposure to ultraviolet (UV) light can generate free radicals, which initiate the polymerization process.
-
Contamination: Contaminants such as acids, bases, oxidizing agents, and metal salts can act as catalysts for polymerization.[1] Rust can also accelerate polymerization.
-
Oxygen Level: While oxygen is necessary for many common inhibitors to function effectively, an inappropriate concentration can be detrimental. In the absence of an inhibitor, oxygen can contribute to the formation of peroxides which can initiate polymerization.
-
Inhibitor Depletion: Chemical inhibitors are added to monomers like this compound to prevent polymerization. Over time, or at elevated temperatures, these inhibitors are consumed and their concentration can fall below the effective level.[2]
Q3: What are inhibitors and how do they work?
A3: Inhibitors are chemical compounds added in small quantities to monomers to prevent or retard polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. Common types of inhibitors for styrenic monomers include:
-
Phenolic Compounds: 4-tert-butylcatechol (TBC) is a widely used inhibitor for styrene.[1] It requires the presence of dissolved oxygen to be effective.
-
Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective "true inhibitors" that can stop polymerization even in the absence of oxygen.
-
Aromatic Nitro Compounds: These can also act as inhibitors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Increased Viscosity or Hazy Appearance of Monomer | Onset of polymerization. | 1. Immediately cool the container in an ice bath. 2. Check the inhibitor concentration. If low, add more inhibitor as per recommended levels. 3. If the monomer is hazy, it may indicate the presence of polymer. The monomer may need to be filtered or redistilled (with caution and proper inhibitor addition). |
| Temperature Increase in Storage Container | Active polymerization is occurring. | 1. EXTREME CAUTION IS ADVISED. This could be a sign of a runaway reaction. 2. Evacuate the area immediately. 3. If safe to do so, attempt to cool the exterior of the container with water from a safe distance. 4. Do not attempt to open the container. 5. Contact emergency response personnel. |
| Monomer Polymerizes During Experiment | Insufficient inhibitor for experimental conditions (e.g., high temperature). | 1. For reactions at elevated temperatures, consider removing the storage inhibitor and adding a high-temperature inhibitor. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen inhibitor does not require oxygen. |
| Solid Polymer Found in Monomer Bottle | Prolonged or improper storage leading to inhibitor depletion and polymerization. | 1. The remaining liquid monomer may have a low inhibitor concentration and should be handled with care. 2. The quality of the remaining monomer is compromised. It is recommended to dispose of the entire container according to safety protocols. |
Quantitative Data and Storage Recommendations
The following tables provide recommended storage conditions and inhibitor levels for styrene monomer. These should be considered as a strong guideline for this compound in the absence of specific data.
Table 1: Recommended Storage Conditions for this compound (Based on Styrene Data)
| Parameter | Recommended Value | Source |
| Storage Temperature | < 25°C (77°F) | [2] |
| Inhibitor | 4-tert-butylcatechol (TBC) | [1] |
| Inhibitor Concentration (for shipping/storage) | 10 - 15 ppm | [1] |
| Oxygen Requirement for TBC | Presence of dissolved oxygen is necessary. | [1] |
| Storage Atmosphere | Air or inert gas with sufficient oxygen. | [1] |
Table 2: TBC Depletion Rate vs. Temperature (for Styrene)
| Temperature | Approximate TBC Depletion Rate (ppm/day) |
| 20°C (68°F) | 0.1 - 0.2 |
| 30°C (86°F) | 0.5 - 1.0 |
| 40°C (104°F) | 2.0 - 4.0 |
Note: This data is for styrene and should be used as an estimate for this compound. The actual depletion rate may vary.
Experimental Protocols
Protocol 1: Checking Inhibitor (TBC) Concentration
This protocol describes a basic colorimetric method to estimate the concentration of TBC in the monomer.
Materials:
-
This compound sample
-
Sodium hydroxide (NaOH) solution (1M)
-
Ethanol
-
Test tubes
-
Pipettes
-
UV-Vis Spectrophotometer (optional, for more quantitative analysis)
Procedure:
-
Pipette 5 mL of the this compound sample into a test tube.
-
Add 5 mL of the 1M NaOH solution.
-
Add 5 mL of ethanol to ensure miscibility.
-
Cap the test tube and shake vigorously for 1 minute.
-
Allow the layers to separate. The aqueous (bottom) layer will develop a color if TBC is present.
-
Visually compare the color intensity to a set of standards prepared with known TBC concentrations. A pale yellow to brownish color indicates the presence of TBC. A colorless aqueous layer suggests the inhibitor is depleted.
-
For a more quantitative measurement, the absorbance of the aqueous layer can be measured using a UV-Vis spectrophotometer at the appropriate wavelength for the TBC-NaOH complex.
Protocol 2: Removal of TBC Inhibitor Prior to Polymerization
For applications where the inhibitor would interfere with the polymerization reaction, it can be removed.
Materials:
-
This compound containing TBC
-
Sodium hydroxide (NaOH) solution (1M)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beaker and flask
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Shake the funnel for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer, containing the TBC salt, will be at the bottom.
-
Drain and discard the aqueous layer.
-
Repeat the washing with NaOH solution 2-3 times, until the aqueous layer is colorless.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Drain the washed monomer into a clean, dry flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any dissolved water. Swirl gently and allow it to stand for 10-15 minutes.
-
Decant or filter the dry, inhibitor-free monomer.
-
Important: The inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately or stored at a very low temperature (e.g., in a refrigerator) for a very short period. For longer storage, a different inhibitor that is compatible with the intended application should be added. For very high purity, the dried monomer can be distilled under reduced pressure.
Visualizations
Caption: Factors leading to premature polymerization of this compound.
Caption: Simplified mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for suspected premature polymerization.
References
Optimizing initiator concentration for 4-propylstyrene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free-radical polymerization of 4-propylstyrene.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of this compound?
A1: In free-radical polymerization, the initiator is a molecule that, upon decomposition (typically induced by heat or light), generates free radicals. These highly reactive species then attack the carbon-carbon double bond of the this compound monomer, initiating the polymerization process. This initial step creates a new radical on the monomer, which then propagates by adding to other monomer units to form a polymer chain.
Q2: How does changing the initiator concentration affect the molecular weight of the resulting poly(this compound)?
A2: The concentration of the initiator has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to the formation of a larger number of free radicals.[1] With more initiation sites, the available monomer is distributed among a greater number of growing polymer chains, resulting in shorter chains and, consequently, a lower average molecular weight.[1] Conversely, a lower initiator concentration generates fewer growing chains, allowing each chain to add more monomer units, which leads to a higher average molecular weight.[1]
Q3: What is the effect of initiator concentration on the rate of polymerization?
A3: The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the overall rate of the polymerization reaction. This is because a higher concentration of initiator produces a higher concentration of radicals, leading to a faster consumption of the monomer.
Q4: Which initiators are commonly used for the polymerization of styrenic monomers like this compound?
A4: Common initiators for the free-radical polymerization of styrenic monomers include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature, as they have different decomposition rates at various temperatures. AIBN, for instance, is frequently used for polymerizations around 60-80°C.
Troubleshooting Guide
Q1: My polymerization resulted in a polymer with a much lower molecular weight than I expected. What could be the cause?
A1: A lower than expected molecular weight is often due to an excessively high concentration of the initiator.[1] The more initiator you use, the more polymer chains are started, which leads to shorter chains for the same amount of monomer.[1] To increase the molecular weight, you should decrease the initiator concentration. It is also important to ensure that the monomer is pure and free from inhibitors, which are often added for storage and can affect the polymerization process.
Q2: The polydispersity index (PDI) of my polymer is very high (e.g., > 2.5). How can I achieve a narrower molecular weight distribution?
A2: A high PDI in free-radical polymerization can be caused by several factors. One common reason is a non-uniform generation of radicals or termination reactions occurring at different rates. To achieve a narrower PDI, consider the following:
-
Optimize Initiator Concentration: While a very high initiator concentration can lead to a broader distribution, a very low concentration might also lead to less control. A systematic variation of the initiator concentration is recommended.
-
Maintain Constant Temperature: Fluctuations in the reaction temperature can alter the rate of initiator decomposition and propagation, leading to a broader PDI. Ensure the reaction is conducted in a well-controlled temperature environment.
-
Consider Controlled Radical Polymerization Techniques: For applications requiring very low PDI, conventional free-radical polymerization may not be suitable. Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer much better control over the molecular weight distribution.
Q3: My polymerization reaction is very slow or is not proceeding to a high conversion. What are the possible reasons?
A3: A slow or incomplete polymerization can be due to several factors related to the initiator and reaction conditions:
-
Insufficient Initiator Concentration: The rate of polymerization is dependent on the initiator concentration. If the concentration is too low, the reaction will proceed very slowly.
-
Low Reaction Temperature: The initiator has an optimal temperature range for decomposition. If the reaction temperature is too low for the chosen initiator, the generation of radicals will be slow, leading to a slow polymerization rate.
-
Presence of Inhibitors: Monomers are often supplied with inhibitors to prevent polymerization during storage. If the inhibitor is not removed before the reaction, it will scavenge the radicals generated by the initiator and inhibit the polymerization. Ensure the monomer is purified to remove any inhibitors.
Data Presentation
The following table summarizes the effect of initiator (AIBN) concentration on the monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI) for the free-radical polymerization of styrene, which is structurally similar to this compound and serves as a good reference. The data is adapted from a study by Abdollahi et al. (2018).[2]
| Experiment | [Styrene]₀ (mol/L) | [AIBN]₀ (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| S3 | 8.72 | 0.043 | 2 | 26.3 | 79400 | 2.14 |
| S4 | 8.72 | 0.087 | 2 | 34.2 | 43700 | 2.18 |
| S5 | 8.72 | 0.174 | 2 | 45.1 | 30400 | 2.31 |
Table 1: Effect of AIBN initiator concentration on styrene polymerization. As the initiator concentration increases, the number-average molecular weight (Mn) decreases, and the conversion within the same timeframe increases.[2]
Experimental Protocols
Detailed Methodology for Free-Radical Polymerization of this compound
This protocol describes a typical procedure for the bulk free-radical polymerization of this compound using AIBN as the initiator.
1. Materials:
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This compound (monomer)
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2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
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Toluene (solvent)
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Methanol (non-solvent for precipitation)
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Basic alumina
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Nitrogen or Argon gas supply
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Schlenk flask or reaction tube with a rubber septum
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Magnetic stirrer and stir bar
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Oil bath with temperature controller
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Vacuum line
2. Monomer Purification:
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To remove the inhibitor, pass the this compound monomer through a column packed with basic alumina.
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Collect the purified monomer in a clean, dry flask.
3. Polymerization Setup:
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Place a magnetic stir bar into a Schlenk flask and flame-dry the flask under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).
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Add the desired amount of purified this compound monomer and AIBN to the flask. For example, for a monomer to initiator molar ratio of 200:1, if you use 5 g of this compound (molecular weight ~132.22 g/mol , ~0.0378 mol), you would add approximately 31 mg of AIBN (molecular weight 164.21 g/mol , ~0.000189 mol).
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If a solvent is used, add the desired amount of degassed toluene.
4. Degassing:
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Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
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Freeze the mixture using liquid nitrogen.
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Apply a vacuum to the flask.
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Thaw the mixture while maintaining the vacuum.
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Backfill the flask with an inert gas.
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Repeat this cycle two more times.
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5. Polymerization:
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Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).
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Stir the reaction mixture for the desired amount of time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.
6. Termination and Isolation:
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To quench the reaction, remove the flask from the oil bath and cool it in an ice bath.
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Dissolve the viscous polymer solution in a small amount of toluene if necessary.
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Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
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Collect the precipitated poly(this compound) by filtration.
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Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
7. Characterization:
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The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer can be determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Mandatory Visualization
Caption: Experimental workflow for the free-radical polymerization of this compound.
Caption: Relationship between initiator concentration and polymer properties.
References
Troubleshooting low yields in 4-propylstyrene synthesis
Welcome to the technical support center for the synthesis of 4-propylstyrene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
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Wittig Reaction: This involves the reaction of 4-propylbenzaldehyde with a phosphonium ylide, typically generated from methyltriphenylphosphonium bromide.
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Grignard Reaction: This route utilizes the reaction of 4-propylphenylmagnesium bromide with a suitable electrophile like formaldehyde.
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Heck or Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions can be used to form the vinyl group on a propyl-substituted benzene ring or introduce the propyl group to a styrene derivative.
Q2: I am observing a complex mixture of products in my final reaction mixture. What are the likely side products?
A2: The nature of side products is highly dependent on the synthetic route chosen.
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In the Wittig reaction , common side products include triphenylphosphine oxide, unreacted starting aldehyde, and potentially E/Z isomers of the desired product. The use of lithium bases can sometimes lead to side products from the stabilization of the betaine intermediate.[1]
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For Grignard reactions , side products can arise from the reaction of the Grignard reagent with moisture or other electrophilic functional groups present in the reaction mixture.
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In Heck and Suzuki couplings , side reactions can include homocoupling of the starting materials and isomerization of the double bond.
Q3: How can I effectively purify this compound?
A3: Purification of this compound typically involves column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is generally effective. Distillation under reduced pressure can also be employed for purification, especially on a larger scale. It is crucial to be aware of the boiling points of potential impurities to achieve good separation.
Troubleshooting Guides
Low Yield in Wittig Reaction of 4-Propylbenzaldehyde
Problem: My Wittig reaction with 4-propylbenzaldehyde and methyltriphenylphosphonium bromide is resulting in a low yield of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | Ensure the phosphonium salt is thoroughly dried before use. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) and ensure anhydrous reaction conditions. The color change to the characteristic deep red or orange of the ylide is a good indicator of its formation. |
| Poor Quality of 4-Propylbenzaldehyde | The aldehyde can oxidize to the corresponding carboxylic acid over time. Purify the aldehyde by distillation or column chromatography before use. Confirm its purity by NMR or GC-MS. |
| Reaction Conditions Not Optimized | Temperature and reaction time can significantly impact yield. If the reaction is sluggish, gentle heating might be necessary. Conversely, for unstable ylides, low temperatures are crucial. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Issues with the Base | If using a lithium base like n-BuLi, be aware that lithium salts can stabilize the betaine intermediate, potentially hindering the reaction.[1] Consider using a sodium- or potassium-based base. |
| Difficult Purification | The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate. Effective purification by column chromatography is essential. Some methods suggest precipitating the oxide by adding a non-polar solvent. |
Experimental Protocols
Detailed Protocol for Wittig Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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Methyltriphenylphosphonium bromide
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4-Propylbenzaldehyde
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ylide Generation:
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
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Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should turn a characteristic deep orange or red color, indicating ylide formation.
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Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
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Dissolve 4-propylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
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Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up:
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Logic for Low Wittig Reaction Yield
Caption: Troubleshooting decision tree for low yields in the Wittig synthesis of this compound.
References
Side reactions to avoid during 4-propylstyrene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the polymerization of 4-propylstyrene.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the polymerization of this compound, categorized by the type of polymerization.
General Issues
Question: My polymerization is not initiating or is proceeding very slowly. What are the common causes?
Answer:
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Inhibitor Presence: this compound, like other styrene monomers, is often supplied with an inhibitor (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.
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Impure Monomer: The monomer may contain impurities that can interfere with the initiator or the growing polymer chain. Phenylacetylene and its derivatives are common impurities in styrene-based monomers that can poison certain catalysts.[1]
-
Low Temperature: While lower temperatures can help control some side reactions, excessively low temperatures can significantly reduce the rate of initiation and propagation.
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Initiator Malfunction: The initiator may have degraded due to improper storage or handling.
Question: The molecular weight of my polymer is lower than expected, and the molecular weight distribution is broad. What could be the cause?
Answer:
-
Chain Transfer Reactions: Uncontrolled side reactions where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain, can lead to premature termination of the original chain and the initiation of a new, shorter chain.[2][3] This is a significant cause of reduced molecular weight and broadened polydispersity.
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High Initiator Concentration: An excessively high concentration of the initiator will generate a large number of polymer chains, resulting in a lower average molecular weight.
-
Impurities: Certain impurities can act as chain transfer agents, leading to the same outcome.
Free Radical Polymerization
Question: I am observing a significant amount of branching in my poly(this compound). How can I minimize this?
Answer: Chain transfer to the polymer is a common cause of branching in radical polymerization.[3] This occurs when the growing radical abstracts a hydrogen atom from the backbone of an already formed polymer chain, creating a new radical site on the backbone from which a new chain can grow.
-
Mitigation Strategies:
-
Lower Monomer Conversion: The probability of chain transfer to the polymer increases at higher monomer conversions when the concentration of the polymer is high. Stopping the polymerization at a lower conversion can reduce branching.
-
Lower Temperature: Higher temperatures can increase the rate of chain transfer reactions. Conducting the polymerization at the lowest feasible temperature can help minimize branching.
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Question: How does the propyl group in this compound affect the polymerization rate compared to styrene?
Answer: The propyl group is an electron-donating group. In radical polymerization, electron-donating substituents on the styrene ring tend to decrease the polymerization rate compared to unsubstituted styrene.[4] This is because the electron-donating group slightly destabilizes the propagating radical.
Anionic Polymerization
Question: My anionic polymerization of this compound is terminating prematurely, and the polymer has a broad molecular weight distribution. What is the likely cause?
Answer: Anionic polymerizations are highly sensitive to protic impurities such as water, alcohols, and even atmospheric moisture. These impurities will protonate the highly reactive carbanionic propagating center, leading to chain termination.
-
Troubleshooting Steps:
-
Rigorous Purification: Ensure that the this compound monomer, solvent, and initiator are meticulously purified and dried before use. Standard procedures for styrene purification, such as distillation from calcium hydride, are applicable.[5]
-
Inert Atmosphere: The entire polymerization setup must be under a high-purity inert atmosphere (e.g., argon or nitrogen) to exclude air and moisture. Schlenk line or glovebox techniques are essential.
-
Question: I am observing a coupling side reaction. How can this be avoided?
Answer: Side coupling reactions can occur in anionic polymerization, particularly when functional groups are present.[6][7] While the propyl group is relatively inert, impurities in the monomer or reactions with certain initiators at elevated temperatures could potentially lead to side reactions.
-
Mitigation Strategies:
-
Low Temperature: Conducting the polymerization at low temperatures (-78 °C is common for anionic polymerizations) can suppress many side reactions.
-
Monomer Purity: As with termination issues, ensuring high monomer purity is critical.
-
Cationic Polymerization
Question: My cationic polymerization of this compound is resulting in a low molecular weight polymer with a very broad molecular weight distribution. Why is this happening?
Answer: Cationic polymerization is often plagued by chain transfer reactions, which are more prevalent in this type of polymerization than in others.[2][8] The carbocation at the end of the growing chain is highly reactive and can readily transfer a proton to a monomer, the solvent, or even the counter-ion.
-
Potential Chain Transfer to the Propyl Group: The benzylic protons on the propyl group could potentially be susceptible to abstraction by the propagating carbocation, leading to chain transfer.
-
Mitigation Strategies:
-
Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C to -100 °C) is crucial to suppress chain transfer and achieve a more controlled polymerization.
-
Choice of Solvent: The polarity of the solvent can significantly impact the stability of the carbocation. Non-polar or weakly polar solvents are often preferred.
-
Appropriate Initiator System: The choice of initiator and co-initiator is critical for controlling the initiation and minimizing side reactions.
-
Summary of Potential Side Reactions and Mitigation Strategies
| Polymerization Type | Common Side Reactions | Key Mitigation Strategies |
| General | Inhibition, Slow Initiation | Monomer purification to remove inhibitors and impurities. |
| Free Radical | Chain Transfer (to monomer, solvent, polymer), Termination by Combination/Disproportionation | Lower polymerization temperature, control monomer conversion, use of appropriate chain transfer agents if molecular weight control is desired. |
| Anionic | Premature Termination by Impurities, Side Coupling Reactions | Rigorous purification of all reagents and glassware, use of high-vacuum or glovebox techniques, low polymerization temperatures. |
| Cationic | Chain Transfer (to monomer, solvent, polymer, potentially the propyl group), Isomerization | Very low polymerization temperatures, use of non-polar solvents, careful selection of the initiator system. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes the removal of inhibitors and other impurities from the this compound monomer.
-
Washing: Wash the this compound monomer (1 volume) with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor. Repeat the washing 2-3 times.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral.
-
Drying: Dry the monomer over anhydrous magnesium sulfate or calcium chloride.
-
Distillation: Decant the dried monomer into a distillation flask containing a small amount of calcium hydride. Distill the monomer under reduced pressure. Collect the fraction that boils at the correct temperature for this compound.
-
Storage: Store the purified monomer under an inert atmosphere at a low temperature (e.g., in a freezer) and use it promptly.
Protocol 2: General Procedure for Controlled Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can minimize side reactions and produce polymers with well-defined molecular weights and narrow distributions.
-
Reagent Preparation: The this compound monomer should be purified as described in Protocol 1. The solvent (e.g., anisole, toluene) should be deoxygenated by bubbling with an inert gas.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Addition of Monomer and Initiator: Add the deoxygenated solvent and the purified this compound monomer to the flask. The initiator (e.g., ethyl α-bromoisobutyrate) is then added to start the polymerization.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the specified time.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Overview of side reactions in this compound polymerization.
References
- 1. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 8. rubbernews.com [rubbernews.com]
Technical Support Center: Control of Molecular Weight in 4-Propylstyrene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-propylstyrene. The following sections offer detailed guidance on controlling the molecular weight of poly(this compound) through various polymerization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several polymerization techniques:
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Free Radical Polymerization: By adjusting the concentration of the initiator and monomer, or by using a chain transfer agent (CTA).
-
Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer excellent control over molecular weight and lead to polymers with a narrow molecular weight distribution.
-
Anionic Polymerization: This living polymerization method allows for the synthesis of polymers with highly predictable molecular weights and very narrow polydispersity.
Q2: How does the initiator concentration affect the molecular weight in free-radical polymerization?
A2: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration will lead to a lower average molecular weight, as more polymer chains are initiated simultaneously, competing for a limited amount of monomer. Conversely, decreasing the initiator concentration will result in a higher average molecular weight.
Q3: What is the role of a Chain Transfer Agent (CTA) in controlling molecular weight?
A3: A Chain Transfer Agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain. This process effectively lowers the average molecular weight of the final polymer. The effectiveness of a CTA is given by its chain transfer constant. Thiols, such as n-dodecanethiol, are commonly used CTAs in styrene polymerization.
Q4: What are the advantages of using controlled/living radical polymerization techniques like RAFT or ATRP?
A4: Controlled/living radical polymerization (CRP) techniques like RAFT and ATRP provide several advantages over conventional free-radical polymerization:
-
Precise Molecular Weight Control: The molecular weight can be predetermined by the ratio of monomer to initiator or chain transfer agent.
-
Narrow Molecular Weight Distribution (Low Polydispersity Index - PDI): These methods produce polymer chains of very similar lengths.
-
Architectural Control: They allow for the synthesis of complex polymer architectures, such as block copolymers and star polymers.
-
High End-Group Fidelity: The polymer chains retain their active end-groups, allowing for further reactions.[2]
Q5: When should I choose anionic polymerization for controlling the molecular weight of poly(this compound)?
A5: Anionic polymerization is the method of choice when extremely well-defined polymers with very low polydispersity (typically PDI < 1.1) are required. It is a "living" polymerization technique where termination and chain transfer reactions are absent.[3] However, it requires stringent experimental conditions, including high purity of reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards impurities like water and oxygen.
Troubleshooting Guides
Issue 1: Higher or Lower than Expected Molecular Weight in Free Radical Polymerization
| Possible Cause | Troubleshooting Step |
| Incorrect Initiator Concentration | Double-check the calculations and the amount of initiator added. Remember the inverse relationship between initiator concentration and molecular weight. |
| Temperature Fluctuations | Ensure the reaction temperature is stable. Higher temperatures can increase the rate of initiation, leading to lower molecular weight. |
| Impurities in Monomer or Solvent | Purify the this compound monomer and the solvent before use. Impurities can act as unintended chain transfer agents or inhibitors. |
| Incorrect Monomer Concentration | Verify the initial monomer concentration. Lower monomer concentration can lead to lower molecular weight. |
Issue 2: Broad Polydispersity (PDI > 1.5) in Controlled Radical Polymerization (RAFT/ATRP)
| Possible Cause | Troubleshooting Step |
| Oxygen Inhibition | Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. Oxygen can quench the propagating radicals. |
| Low Initiation Efficiency | The chosen initiator may not be suitable for this compound. For ATRP, ensure the initiator has a similar or slightly higher reactivity than the propagating species. |
| Side Reactions | For substituted styrenes with electron-donating groups, chain transfer to the monomer or polymer can become more significant, leading to a broader PDI.[4] Consider lowering the reaction temperature. |
| Catalyst Deactivation (ATRP) | The catalyst may be sensitive to impurities. Ensure all reagents and glassware are pure and dry. |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be suitable for this compound. The reactivity of the RAFT agent should match that of the monomer. |
Issue 3: No Polymerization or Very Low Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Initiator | The initiator may have degraded. Use a fresh batch of initiator. For thermal initiators, ensure the reaction temperature is appropriate for its decomposition. |
| Presence of Inhibitors | The this compound monomer may contain an inhibitor. Remove the inhibitor by passing the monomer through a column of basic alumina before use. |
| Insufficient Deoxygenation | Oxygen is a radical scavenger and will inhibit free-radical polymerization. Ensure the reaction setup is properly sealed and purged with an inert gas. |
| Catalyst Poisoning (ATRP) | Impurities in the monomer, solvent, or from the glassware can poison the transition metal catalyst. |
Data Presentation
The following tables provide representative data for the polymerization of styrene , which illustrates the general principles of molecular weight control that are also applicable to this compound.
Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Polystyrene in Free Radical Polymerization.
| [Styrene] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Mn ( g/mol ) | PDI |
| 8.7 | 0.01 | 60 | 250,000 | 2.1 |
| 8.7 | 0.05 | 60 | 110,000 | 1.9 |
| 8.7 | 0.10 | 60 | 75,000 | 1.8 |
Note: This data is illustrative and based on typical trends observed in styrene polymerization. Actual results may vary.
Table 2: Effect of Chain Transfer Agent (n-Dodecanethiol) on the Molecular Weight of Polystyrene.
| [Styrene] (mol/L) | [AIBN] (mol/L) | [n-Dodecanethiol] (mol/L) | Temperature (°C) | Mn ( g/mol ) |
| 8.7 | 0.05 | 0 | 60 | 110,000 |
| 8.7 | 0.05 | 0.01 | 60 | 50,000 |
| 8.7 | 0.05 | 0.05 | 60 | 15,000 |
Note: This data is illustrative and based on the known effects of chain transfer agents in styrene polymerization.
Table 3: Predicted Molecular Weight in Living Anionic Polymerization of Styrene.
| [Styrene] (g) | [sec-BuLi] (mmol) | Theoretical Mn ( g/mol ) |
| 10.4 | 0.1 | 104,000 |
| 10.4 | 0.2 | 52,000 |
| 10.4 | 0.5 | 20,800 |
Note: Theoretical Mn is calculated as (mass of monomer in grams) / (moles of initiator). Actual Mn is typically very close to the theoretical value with a PDI < 1.1.
Experimental Protocols
Note: These protocols are for styrene and should be adapted and optimized for this compound.
Protocol 1: Free Radical Polymerization of Styrene
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the desired amount of initiator (e.g., AIBN).
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes while stirring in an ice bath.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Termination and Isolation: After the desired reaction time, cool the flask to room temperature and open it to the air. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.
Protocol 2: RAFT Polymerization of Styrene
-
Reagent Preparation: Prepare stock solutions of the RAFT agent (e.g., a trithiocarbonate) and the initiator (e.g., AIBN) in a suitable solvent (e.g., toluene or dioxane).
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, add the purified this compound, the RAFT agent stock solution, and the solvent.
-
Deoxygenation: Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation: After the final thaw and backfilling with an inert gas, add the initiator stock solution via a gas-tight syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring and Termination: Monitor the polymerization by taking aliquots at different time points to determine monomer conversion (by ¹H NMR) and molecular weight (by GPC). Terminate the reaction by cooling the flask and exposing the contents to air.
-
Isolation and Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Protocol 3: Anionic Polymerization of Styrene
-
Solvent and Monomer Purification: Anionic polymerization requires rigorously purified reagents. Dry the solvent (e.g., THF or cyclohexane) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere. Purify the this compound by distillation from a mild drying agent (e.g., CaH₂).
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a high vacuum or in a glovebox.
-
Initiation: Under an inert atmosphere, add the purified solvent and monomer to the flask. Cool the solution to the desired temperature (e.g., -78 °C for THF). Add the initiator (e.g., a solution of sec-butyllithium in cyclohexane) dropwise via a syringe until a persistent color change is observed (indicating the titration of impurities), then add the calculated amount of initiator.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically very fast in polar solvents.
-
Termination: Terminate the living polymer chains by adding a proton source, such as degassed methanol.
-
Isolation and Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Workflow for Free Radical Polymerization.
Caption: Workflow for RAFT Polymerization.
Caption: Factors influencing molecular weight.
References
Improving the polydispersity index of poly(4-propylstyrene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the polydispersity index (PDI) of poly(4-propylstyrene).
Troubleshooting Guide
Question: My poly(this compound) has a high polydispersity index (PDI > 1.5). What are the potential causes and how can I address them?
Answer: A high PDI in the synthesis of poly(this compound) via controlled polymerization techniques can stem from several factors. Below is a breakdown of common issues and their solutions for Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization.
For Controlled Radical Polymerization (ATRP and RAFT):
-
Initiator Decomposition or Inefficiency: If the initiator decomposes too quickly or is inefficient, it can lead to a burst of radical generation, causing uncontrolled polymerization and broadening the PDI.
-
Solution: Select an initiator with a suitable half-life at your desired polymerization temperature. Ensure the initiator is pure and stored correctly.
-
-
Impure Monomer or Solvent: Impurities in the monomer or solvent can react with the catalyst, initiator, or propagating radicals, leading to termination or side reactions that increase the PDI.
-
Solution: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Use freshly distilled and deoxygenated solvents.
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations and can lead to a long induction period and loss of control.
-
Solution: Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas such as argon or nitrogen.
-
-
Inappropriate Catalyst/Ligand or RAFT Agent Concentration: The ratio of monomer to initiator, catalyst to initiator (in ATRP), or RAFT agent to initiator is crucial for controlling the polymerization.
-
Solution: Carefully optimize these ratios. A higher catalyst or RAFT agent concentration relative to the initiator can improve control.
-
-
High Polymerization Temperature: While higher temperatures can increase the polymerization rate, they can also lead to more side reactions and a higher PDI.
-
Solution: Lowering the reaction temperature can sometimes improve control, though it may require a longer reaction time.
-
For Anionic Polymerization:
-
Presence of Protic Impurities: Anionic polymerization is extremely sensitive to protic impurities like water and alcohols, which will terminate the living anionic chains.
-
Solution: Rigorous purification of the monomer, solvent, and initiator is essential. High-vacuum techniques are often necessary for achieving very low PDIs.
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, the polymer chains will not all start growing at the same time, resulting in a broad molecular weight distribution.
-
Solution: Use an initiator that reacts rapidly with the monomer. For styrenic monomers, organolithium initiators in polar solvents are often effective.
-
-
Poor Solubility of Initiator or Propagating Chains: If the initiator or the growing polymer chains are not fully soluble in the reaction medium, it can lead to a loss of control.
-
Solution: Choose a solvent system in which both the initiator and the resulting polymer are soluble. For some substituted styrenes, a mixture of a nonpolar solvent like cyclohexane and a polar solvent like THF can be beneficial.
-
Question: I am observing a shoulder on the high molecular weight side of my GPC trace for poly(this compound) synthesized by RAFT. What could be the cause?
Answer: A high molecular weight shoulder in RAFT polymerization often indicates that a portion of the polymer chains are undergoing uncontrolled free radical polymerization. This can happen if the initiator decomposes too quickly before the RAFT equilibrium is established. This leads to some chains growing without the control of the RAFT agent.
To mitigate this, you can try:
-
Reducing the reaction temperature: This will slow down the decomposition of the initiator, allowing for better control.
-
Choosing an initiator with a longer half-life at the reaction temperature.
-
Increasing the concentration of the RAFT agent relative to the initiator.
Question: My GPC trace shows a low molecular weight tailing. What is the likely cause in my controlled polymerization of this compound?
Answer: Low molecular weight tailing can be caused by several factors:
-
Chain transfer reactions: Unintended chain transfer to solvent, monomer, or impurities can terminate growing chains prematurely.
-
Slow initiation: If some chains are initiated late in the polymerization, they will have a shorter time to grow, resulting in lower molecular weights.
-
In RAFT polymerization: This can also be an indication that the solution is not concentrated enough, preventing shorter chains from reacting further to reach the target molecular weight.
To address this, consider:
-
Using a solvent with a lower chain transfer constant.
-
Ensuring high purity of all reagents.
-
In RAFT, increasing the monomer concentration.
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization technique is best for achieving a low PDI for poly(this compound)?
A1: All three major controlled polymerization techniques—ATRP, RAFT, and anionic polymerization—can, in principle, yield poly(this compound) with a low PDI. The best choice depends on the specific requirements of your application, such as desired molecular weight, end-group functionality, and tolerance to impurities. Anionic polymerization can achieve very low PDIs (often < 1.1) but requires stringent reaction conditions. ATRP and RAFT are more tolerant to impurities and offer a wide range of functionalization possibilities, typically yielding PDIs between 1.1 and 1.5.
Q2: How does the 4-propyl group affect the polymerization of styrene?
A2: The 4-propyl group is an electron-donating group. In ATRP of substituted styrenes, monomers with electron-donating substituents can result in broader PDIs compared to those with electron-withdrawing substituents. This is something to consider when setting up your reaction conditions, and you may need to more carefully optimize the catalyst system and temperature to maintain good control.
Q3: What is a typical target PDI for "well-controlled" polymerization?
A3: A PDI value below 1.5 is generally considered to indicate a controlled polymerization. For many applications, a PDI below 1.3 is desirable. In cases requiring highly uniform polymers, a PDI of less than 1.1 is often targeted, which is more readily achieved with anionic polymerization.
Q4: Can I use the same RAFT agent for this compound as I would for styrene?
A4: Yes, it is likely that a RAFT agent suitable for styrene, such as a dithiobenzoate or a trithiocarbonate, will also be effective for this compound. However, the kinetics of the polymerization may be different due to the electronic and steric effects of the propyl group, so some optimization of the RAFT agent-to-initiator ratio and reaction conditions may be necessary.
Data Summary
The following tables provide example reaction conditions for the controlled polymerization of styrene, which can serve as a starting point for optimizing the synthesis of poly(this compound).
Table 1: Example Conditions for ATRP of Styrene
| Entry | [Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | PDI |
| 1 | 100:1:1:2 | PMDETA | Bulk | 110 | 4 | 1.15 |
| 2 | 100:1:1:3 | bipy | Diphenyl ether | 110 | 7 | < 1.2 |
| 3 | 216:1:0.001:0.01 | Me6TREN | Anisole | 110 | 7 | 1.37 |
Data adapted from publicly available information from the Matyjaszewski Polymer Group and other sources.
Table 2: Example Conditions for RAFT Polymerization of Styrene
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | PDI |
| 1 | 250:1:0.1 | CPDB | AIBN | Benzene | 60 | 15 | ~1.1 |
| 2 | 500:1:0.2 | BDTB | AIBN | Bulk | 110 | 5 | ~1.1 |
CPDB: 2-Cyano-2-propyldithiobenzoate, BDTB: Benzyl dithiobenzoate, AIBN: Azobisisobutyronitrile. Data adapted from publicly available protocols.
Table 3: Example Conditions for Anionic Polymerization of a Substituted Styrene
| Entry | Monomer | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | PDI |
| 1 | p-(2,2′-diphenylethyl)styrene | n-BuLi | 7 | Cyclohexane/THF (20:1) | 40 | 1.08 |
| 2 | Styrene | sec-BuLi | 100 | Benzene | 25 | < 1.05 |
Data for p-(2,2′-diphenylethyl)styrene adapted from a study on its anionic polymerization. Data for styrene is from a study using phosphazene superbases.[1]
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is a general starting point and may require optimization.
-
Reagents:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
Purify this compound by passing it through a short column of basic alumina to remove the inhibitor.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.01 molar equivalents relative to the initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Via a deoxygenated syringe, add anisole, the purified this compound (e.g., 100 molar equivalents), and PMDETA (e.g., 1 molar equivalent).
-
Stir the mixture to allow the catalyst complex to form.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Inject the initiator, EBiB (1 molar equivalent), to start the polymerization.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Visualizations
Caption: Experimental workflow for controlled polymerization.
Caption: Troubleshooting flowchart for high PDI.
References
Technical Support Center: Purification of Commercial 4-Propylstyrene
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing inhibitors from commercial 4-propylstyrene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from commercial this compound?
Commercial this compound is typically supplied with an added polymerization inhibitor, most commonly 4-tert-butylcatechol (TBC), to ensure stability during transport and storage.[1][2] This inhibitor prevents premature polymerization by scavenging free radicals.[1][3] However, for subsequent polymerization reactions or other sensitive applications, the presence of this inhibitor can interfere with the desired chemical process by quenching the radicals that initiate polymerization.[4] Therefore, it must be removed to achieve efficient and controlled reactions.
Q2: What are the common methods for removing inhibitors from styrenic monomers like this compound?
The most common and effective methods for removing phenolic inhibitors like TBC from styrenic monomers are:
-
Aqueous Base Wash: This method involves washing the monomer with a sodium hydroxide (NaOH) solution to deprotonate the phenolic inhibitor, rendering it water-soluble and allowing for its extraction from the organic phase.[5][6][7]
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina, can effectively remove the inhibitor.[5][6][8]
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their boiling point differences.[5][6][9] It is often used as a final purification step to remove any remaining impurities.
Q3: Which inhibitor removal method should I choose?
The choice of method depends on the required purity of the this compound, the scale of your experiment, and the available equipment.
-
Aqueous Base Wash is a simple and rapid method suitable for many applications.
-
Column Chromatography is also relatively quick and avoids the use of aqueous solutions, which can be advantageous if water-sensitive reagents are used in subsequent steps.
-
Vacuum Distillation provides the highest purity but is more time-consuming and requires specialized glassware. It is recommended for applications requiring very pure monomer, free from both inhibitor and any potential oligomers.[5]
Troubleshooting Guide
Q1: I performed an aqueous NaOH wash, but my subsequent polymerization reaction is still inhibited. What went wrong?
-
Incomplete Washing: The inhibitor may not have been completely removed. Ensure you have used a sufficient volume of the NaOH solution and have performed multiple washes (at least two to three). Vigorous mixing in the separatory funnel is crucial to ensure efficient extraction.
-
Insufficient Phase Separation: If the aqueous and organic layers are not allowed to separate completely, some of the inhibitor salt may remain in the monomer phase. Allow adequate time for the layers to settle before separation.
-
Inadequate Drying: Residual water in the monomer after washing can sometimes interfere with certain polymerization techniques. Ensure the monomer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2) before use.[5][10]
Q2: I tried to purify my this compound by vacuum distillation, but it polymerized in the distillation flask. How can I prevent this?
-
Excessive Temperature: Overheating is a primary cause of thermal polymerization.[1] It is crucial to perform the distillation under a sufficient vacuum to lower the boiling point of this compound. Monitor the temperature of the heating mantle and the vapor carefully.
-
Absence of an Inhibitor (for distillation): While the goal is to remove the bulk of the inhibitor, adding a small amount of a high-boiling point inhibitor, such as hydroquinone, to the distillation flask can prevent polymerization during the distillation process itself.[5][10] This is particularly important for larger scale distillations.
-
Prolonged Heating: Minimize the distillation time to reduce the thermal stress on the monomer.
Q3: After passing the this compound through an alumina column, the purity is not as high as I expected. What could be the issue?
-
Column Overloading: The capacity of the alumina column is limited. If you pass too much monomer through the column, the alumina will become saturated, and the inhibitor will no longer be effectively retained. Use a sufficient amount of alumina for the quantity of monomer being purified.
-
Incorrect Alumina Type: Basic alumina is generally recommended for removing acidic inhibitors like TBC.[5] Using neutral or acidic alumina may not be as effective.
-
Column Channeling: If the column is not packed properly, the monomer may "channel" down the sides, bypassing the bulk of the adsorbent and leading to inefficient purification. Ensure the alumina is packed uniformly.
Experimental Protocols
Method 1: Aqueous Base Wash
This protocol is suitable for removing TBC from this compound on a laboratory scale.
Materials:
-
Commercial this compound containing TBC
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the commercial this compound in a separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of TBC.
-
Drain the lower aqueous layer.
-
Repeat the wash with a fresh portion of 10% NaOH solution.
-
Wash the this compound with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.
-
Drain the purified this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO4 or CaCl2 to the flask and swirl to dry the monomer. The monomer is dry when the drying agent no longer clumps together.
-
Filter the dried this compound to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator for a short period.
Method 2: Column Chromatography
This is a non-aqueous method for inhibitor removal.
Materials:
-
Commercial this compound containing TBC
-
Basic alumina
-
Chromatography column or a glass pipette plugged with glass wool
-
Collection flask
Procedure:
-
Prepare a chromatography column by packing it with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified; a general rule is to use approximately 10-20 g of alumina per 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the commercial this compound to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified monomer in a clean, dry collection flask.
-
The purified this compound is ready for use.
Method 3: Vacuum Distillation
This method yields high-purity this compound.
Materials:
-
Commercial this compound (inhibitor can be pre-removed by one of the above methods for best results)
-
Vacuum distillation apparatus (distillation flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the this compound in the distillation flask along with a stir bar or boiling chips.
-
Slowly apply the vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of this compound is approximately 80 °C at 20 mmHg.
-
Once the distillation is complete, carefully release the vacuum before turning off the cooling water.
-
The distilled this compound should be used immediately or stored under an inert atmosphere in a refrigerator.
Data Presentation
| Method | Principle | Relative Speed | Expected Purity | Typical Yield | Key Considerations |
| Aqueous Base Wash | Acid-base extraction | Fast | Good | High (>95%) | Requires subsequent drying; may not remove all impurities. |
| Column Chromatography | Adsorption | Fast | Good to Excellent | High (>95%) | Non-aqueous; column capacity is limited. |
| Vacuum Distillation | Difference in boiling points | Slow | Excellent | Moderate to High (80-95%) | Risk of thermal polymerization; requires specialized equipment. |
Visualizations
Experimental Workflow for Inhibitor Removal
Caption: Workflow for the three common methods of removing inhibitors from this compound.
Troubleshooting Logic for Inhibitor Removal
Caption: A troubleshooting guide for common issues encountered during inhibitor removal.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. plasticseurope.org [plasticseurope.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomosaic.com [iomosaic.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. brainly.com [brainly.com]
- 8. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 9. murov.info [murov.info]
- 10. Purification of Styrene - Chempedia - LookChem [lookchem.com]
Impact of temperature on 4-propylstyrene polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the polymerization kinetics of 4-propylstyrene. The information is targeted towards researchers, scientists, and professionals in drug development who may be working with this or similar monomers.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the polymerization rate of this compound?
A1: In general, increasing the temperature increases the rate of polymerization for vinyl monomers like this compound. This is due to the increased decomposition rate of the initiator, generating more free radicals to initiate polymerization, and an increase in the propagation rate constant. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
Q2: What is the expected effect of increasing temperature on the molecular weight and polydispersity index (PDI) of poly(this compound)?
A2: Typically, higher reaction temperatures lead to a decrease in the average molecular weight of the resulting polymer. This is because termination reactions, which stop chain growth, are also accelerated at elevated temperatures. More frequent termination events result in shorter polymer chains. Consequently, the polydispersity index (PDI), a measure of the distribution of molecular weights, may increase at very high temperatures due to a less controlled polymerization process and the potential for side reactions.
Q3: Can this compound undergo self-initiated polymerization at high temperatures?
A3: Styrene and its derivatives can undergo thermal self-initiation at sufficiently high temperatures (typically above 100°C for styrene). It is plausible that this compound also exhibits this behavior. This process occurs without the addition of a chemical initiator and can lead to a less controlled polymerization, often resulting in a polymer with a broad molecular weight distribution.
Q4: What is the "ceiling temperature" and is it a concern for this compound polymerization?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Polymer Yield | 1. Reaction temperature is too low: The initiator may not be decomposing efficiently, or the propagation rate is very slow. 2. Reaction temperature is too high (above ceiling temperature): Depolymerization is favored. 3. Inhibitor not removed from monomer: Commercial monomers often contain inhibitors to prevent polymerization during storage. | 1. Increase the reaction temperature to be within the optimal range for your chosen initiator. 2. Decrease the reaction temperature. 3. Purify the monomer by passing it through a column of activated basic alumina or by distillation under reduced pressure to remove the inhibitor. |
| Polymer with Low Molecular Weight | 1. High reaction temperature: Increased rate of termination reactions. 2. High initiator concentration: More chains are initiated, leading to shorter average chain lengths. | 1. Lower the reaction temperature to favor propagation over termination. 2. Reduce the initiator concentration. |
| High Polydispersity Index (PDI) | 1. Very high reaction temperature: Lack of control over the polymerization, leading to a broad distribution of chain lengths. 2. Chain transfer reactions: Transfer of the radical to the solvent, monomer, or polymer can terminate one chain and initiate another. 3. Presence of impurities: Impurities can interfere with the polymerization process. | 1. Optimize the reaction temperature. 2. Choose a solvent with a low chain transfer constant. 3. Ensure all reagents and solvents are pure. |
| Gel Formation or Insoluble Polymer | 1. High monomer conversion without proper stirring: The viscosity of the reaction mixture increases significantly, leading to localized overheating (the Trommsdorff effect) and uncontrolled polymerization. 2. Presence of difunctional impurities: Cross-linking can occur if impurities with two polymerizable groups are present. | 1. Improve stirring or conduct the polymerization in solution to better dissipate heat. 2. Ensure high purity of the monomer. |
Experimental Protocols
General Protocol for Free Radical Polymerization of this compound
This is a general procedure that should be optimized for specific experimental goals.
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: Add the purified this compound, solvent, and initiator to a Schlenk flask equipped with a magnetic stir bar. The specific amounts will depend on the desired final polymer concentration and monomer-to-initiator ratio.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization. Alternatively, bubble inert gas (N₂ or Ar) through the solution for 30-60 minutes.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir the mixture.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Isolation: After the desired time or conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the resulting poly(this compound) for its molecular weight (Mₙ and Mw) and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Technical Support Center: Efficient Polymerization of 4-Propylstyrene
Welcome to the Technical Support Center for the efficient polymerization of 4-propylstyrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The most common methods for polymerizing this compound include:
-
Free Radical Polymerization: A versatile method that can be initiated using thermal or chemical initiators. It is a robust technique but offers less control over polymer architecture.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over molecular weight, polydispersity, and polymer architecture.[1][2]
-
Anionic Polymerization: This living polymerization technique can produce polymers with very narrow molecular weight distributions but requires stringent reaction conditions to prevent premature termination.[3][4]
-
Coordination Polymerization: Using Ziegler-Natta or metallocene catalysts, this method can yield polymers with specific stereochemistry, although it is more commonly applied to non-styrenic olefins.
Q2: How does the propyl group at the para position affect polymerization compared to styrene?
A2: The electron-donating nature of the propyl group at the para position can influence the reactivity of the vinyl group. In general, electron-donating groups can increase the electron density of the double bond, potentially affecting the kinetics of initiation and propagation depending on the polymerization mechanism. For instance, in cationic polymerization, electron-donating groups can stabilize the growing carbocation, leading to faster polymerization rates. In radical polymerizations, the effect might be less pronounced but can still influence the overall reaction kinetics.
Q3: What is a good starting point for a controlled radical polymerization of this compound?
A3: For a controlled radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an excellent starting point due to its tolerance to a wide range of functional groups and reaction conditions. A typical starting system would involve a suitable RAFT agent (e.g., a trithiocarbonate), a thermal initiator like AIBN, the this compound monomer, and a solvent such as toluene or dioxane.[1][5]
Q4: How can I control the molecular weight of the resulting poly(this compound)?
A4: In controlled polymerization techniques, the molecular weight can be predetermined by the ratio of monomer to initiator (for ATRP) or monomer to RAFT agent (for RAFT).[1] For instance, in RAFT polymerization, the theoretical number-average molecular weight (Mn) can be calculated using the formula:
Mn = ([Monomer] / [RAFT Agent]) * MW_monomer + MW_RAFT_agent
where [Monomer] and [RAFT Agent] are the initial molar concentrations, and MW is the molecular weight. Adjusting this ratio allows for precise control over the polymer chain length.
Q5: What is the importance of monomer purity in this compound polymerization?
A5: Monomer purity is critical for all polymerization techniques, especially for living polymerizations like anionic polymerization. Impurities such as water, oxygen, or other protic substances can terminate the growing polymer chains, leading to low yields and broad molecular weight distributions. For controlled radical polymerizations, while more tolerant, impurities can still affect the catalyst activity and the degree of control over the polymerization. It is highly recommended to purify the this compound monomer before use, for example, by passing it through a column of basic alumina to remove inhibitors and drying it over a suitable agent like calcium hydride.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Polymerization | 1. Inactive or insufficient initiator/catalyst.2. Presence of inhibitors in the monomer.3. Oxygen contamination in the reaction system.4. Incorrect reaction temperature. | 1. Use fresh, properly stored initiator/catalyst. Increase concentration if necessary.2. Purify the this compound monomer to remove inhibitors.3. Ensure the reaction setup is properly degassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas.4. Verify and optimize the reaction temperature for the specific initiator/catalyst system being used. |
| High Polydispersity Index (PDI > 1.5) | 1. Chain transfer reactions.2. Termination reactions.3. Slow initiation compared to propagation.4. Impurities in the monomer or solvent. | 1. For radical polymerizations, consider a controlled/living method like ATRP or RAFT.2. In living polymerizations, ensure the complete exclusion of terminating agents like water and oxygen.3. Choose an initiator or catalyst system that provides rapid and quantitative initiation.4. Purify all reagents and solvents thoroughly before use. |
| Bimodal or Multimodal GPC Trace | 1. Inefficient initiation leading to a second population of chains initiated later in the reaction.2. Chain coupling or other side reactions.3. Presence of impurities that can act as secondary initiators. | 1. Optimize the initiator/catalyst concentration and type.2. Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions.3. Ensure high purity of all reaction components. |
| Gelation of the Reaction Mixture | 1. High monomer conversion in bulk polymerization.2. Cross-linking side reactions. | 1. Stop the reaction at a lower conversion or perform the polymerization in a suitable solvent.2. Investigate the possibility of impurities or side reactions that could lead to cross-linking and adjust reaction conditions accordingly. |
Catalyst Performance Data for 4-Alkylstyrene Polymerization
Note: Data for closely related 4-alkylstyrenes are presented here as representative examples due to the limited availability of specific data for this compound.
Table 1: ATRP of 4-Methylstyrene
| Catalyst/Initiator System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| CuBr/PMDETA / EBiB | Toluene | 90 | 4 | 65 | 15,000 | 1.15 |
| CuBr/dNbpy / 1-PEBr | Diphenyl ether | 110 | 6 | 78 | 21,000 | 1.12 |
Table 2: RAFT Polymerization of 4-tert-Butylstyrene [6]
| RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| CPDB | AIBN | Toluene | 80 | 16 | 85 | 46,300 | 1.33 |
| DDMAT | ACVA | Dioxane | 70 | 24 | 92 | 35,000 | 1.25 |
Table 3: Anionic Polymerization of p-(2,2′-diphenylethyl)styrene (a functionalized styrene) [4]
| Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-BuLi | Cyclohexane/THF (20:1) | 40 | 6 | >95 | 46,800 | 1.18 |
| sec-BuLi | Toluene | 25 | 4 | >95 | 32,000 | 1.05 |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
Materials:
-
This compound (monomer), purified by passing through basic alumina.
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to remove oxygen.
-
Under a positive pressure of inert gas, add anisole (5 mL) and PMDETA (20.9 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.
-
In a separate vial, prepare a solution of this compound (2.92 g, 20 mmol) and EBiB (14.7 µL, 0.1 mmol).
-
Degas the monomer/initiator solution by bubbling with inert gas for 30 minutes.
-
Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst solution via a cannula or syringe.
-
Immerse the flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
After the desired conversion is reached (e.g., 6 hours), quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (200 mL) with vigorous stirring.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum at 40°C to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
Materials:
-
This compound (monomer), purified.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine this compound (2.92 g, 20 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol).
-
Add toluene (5 mL) to dissolve the components.
-
Seal the tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with inert gas and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours), with stirring.
-
Stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Dilute the mixture with a small amount of THF and precipitate the polymer in cold methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Logical troubleshooting flow for polymerization issues.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Navigating the Scale-Up of 4-Propylstyrene Polymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the polymerization of 4-propylstyrene from a laboratory setting to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions and in-depth explanations.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound polymerization, presenting them in a question-and-answer format.
Issue 1: Slower Than Expected Reaction Rate
-
Question: We've scaled up our this compound polymerization to a pilot-scale reactor, and the reaction is taking significantly longer to reach the target conversion compared to our lab-scale experiments. What could be the cause?
-
Answer: Several factors can contribute to a decreased reaction rate upon scale-up. The primary suspects are inadequate mixing and poor temperature control. In a larger reactor, achieving uniform temperature and initiator dispersion is more challenging. "Hot spots" or localized areas of high temperature can lead to premature initiator decomposition, while poorly mixed regions may have insufficient initiator concentration to sustain the polymerization rate. Furthermore, the presence of inhibitors in the monomer or solvent, which might have a negligible effect on a small scale, can become significant in a larger volume. It is also worth noting that while the propyl group in this compound is not expected to introduce significant steric hindrance to dramatically slow down the propagation step compared to styrene, any variations in monomer purity between lab and pilot batches should be investigated.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity
-
Question: Our pilot plant batch of poly(this compound) shows a much broader molecular weight distribution (high polydispersity index - PDI) than our lab samples. What are the likely reasons for this?
-
Answer: A high PDI in a scaled-up polymerization is often a result of non-uniform reaction conditions. Key factors include:
-
Temperature Gradients: Inadequate heat removal in a large reactor can lead to temperature variations. Since the rates of initiation, propagation, and termination are all temperature-dependent, different polymer chains will grow to different lengths in different parts of the reactor.
-
Poor Mixing: Inefficient mixing can lead to variations in monomer and initiator concentrations throughout the reactor, causing different polymerization rates and resulting in a broader molecular weight distribution.
-
Chain Transfer Reactions: At higher temperatures, which can occur in poorly controlled pilot reactors, chain transfer to monomer, polymer, or solvent can become more significant, leading to the formation of shorter polymer chains and broadening the PDI.
-
Issue 3: Reactor Fouling and Polymer Buildup
-
Question: We are observing significant polymer buildup on the reactor walls, stirrer, and probes in our pilot plant. What can be done to mitigate this?
-
Answer: Reactor fouling is a common issue in polymerization scale-up, driven by the increasing viscosity of the reaction mixture and the presence of "dead zones" with poor mixing. As the polymer concentration increases, the solution becomes more viscous, making it difficult to maintain good agitation near the reactor surfaces. This can lead to localized overheating and polymer adhesion. To address this, consider the following:
-
Reactor and Impeller Design: Ensure the reactor is designed to minimize dead zones. The use of baffles and appropriately designed impellers (e.g., anchor or helical ribbon impellers for high viscosity) can improve mixing throughout the vessel.
-
Temperature Control: Implement a robust cooling system to prevent hot spots on the reactor walls.
-
Solvent Selection: If applicable to your process, using a solvent that is a good solvent for the polymer throughout the reaction can help reduce precipitation and fouling.
-
Controlled Monomer Feed: A semi-batch process, where the monomer is fed over time, can help to control the reaction rate and the instantaneous polymer concentration, thereby managing the viscosity increase.
-
Issue 4: Runaway Reaction
-
Question: We experienced a thermal runaway during a pilot plant run. What are the critical safety measures we need to implement to prevent this?
-
Answer: A runaway reaction is a critical safety hazard in exothermic polymerization processes. Key preventative measures include:
-
Heat Removal Capacity: The pilot plant reactor's cooling system must be adequately sized to remove the heat generated by the polymerization. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.
-
Monitoring and Control Systems: Implement a reliable temperature monitoring and control system with alarms and automated shutdown procedures.
-
Emergency Cooling/Quenching: Have an emergency cooling system or a method for rapidly quenching the reaction (e.g., injecting an inhibitor) in place.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately determine the heat of polymerization and the rate of heat generation under different conditions. This data is crucial for designing a safe pilot-scale process. The heat of polymerization for styrene is approximately -70 kJ/mol, and a similar value can be expected for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when selecting a pilot plant reactor for this compound polymerization?
A1: The choice of reactor is critical for a successful scale-up. For a solution or bulk polymerization of this compound, a stirred-tank reactor (STR) is commonly used. Key considerations include:
-
Material of Construction: Stainless steel is a common choice, but compatibility with all reaction components should be verified.
-
Agitation System: The impeller design should be suitable for the expected viscosity range of the reaction medium. For high-viscosity systems, anchor or helical ribbon impellers are often preferred over simple turbine impellers.
-
Heat Transfer System: A jacketed reactor with an external heat exchanger loop may be necessary to provide sufficient cooling capacity for the exothermic polymerization.
-
Instrumentation and Control: The reactor should be equipped with sensors for temperature, pressure, and viscosity (if possible), along with a robust control system.
Q2: How does the viscosity of the reaction mixture change during polymerization, and how does this impact the process?
A2: The viscosity of the reaction mixture increases significantly as the polymerization progresses and the molecular weight and concentration of the polymer increase. This has several important consequences:
-
Reduced Mixing Efficiency: Higher viscosity makes it more difficult to achieve uniform mixing, which can lead to the issues described in the troubleshooting section.
-
Decreased Heat Transfer: The overall heat transfer coefficient decreases as viscosity increases, making it harder to remove the heat of reaction.
-
Mass Transfer Limitations: In later stages of the reaction, the diffusion of monomer and initiator to the growing polymer chains can become limited by the high viscosity (the Trommsdorff-Norrish effect), which can lead to an autoacceleration of the reaction rate and a rapid increase in molecular weight.
Q3: What are the typical initiators and reaction temperatures for the free-radical polymerization of this compound?
A3: For the free-radical polymerization of this compound, common initiators are azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides, like benzoyl peroxide (BPO). The choice of initiator depends on the desired reaction temperature, as they have different decomposition rates.
-
AIBN: Typically used in the temperature range of 60-80°C.
-
Benzoyl Peroxide: Typically used in the temperature range of 80-100°C.
The reaction temperature is a critical parameter that influences the reaction rate, molecular weight, and PDI. Higher temperatures lead to faster reaction rates but generally result in lower molecular weight polymers due to a higher rate of termination and chain transfer reactions.
Q4: Are there any specific side reactions to be aware of during this compound polymerization?
A4: Similar to styrene polymerization, potential side reactions in this compound polymerization include:
-
Chain transfer: This can occur to the monomer, polymer, solvent, or initiator, and it results in the termination of one polymer chain and the initiation of another. This can lower the average molecular weight.
-
Thermal self-initiation: At higher temperatures (typically above 100°C), styrene and its derivatives can undergo thermal self-initiation, which can make the reaction more difficult to control.
-
Depropagation: At elevated temperatures, the reverse reaction of propagation, known as depropagation or the ceiling temperature effect, can become significant, limiting the final conversion and the molecular weight of the polymer.
Data Presentation
Table 1: Approximate Mark-Houwink Parameters for Viscosity-Molecular Weight Relationship
The following table provides approximate Mark-Houwink-Sakurada equation parameters ([η] = K * Ma) for estimating the intrinsic viscosity ([η]) from the viscosity-average molecular weight (M). These values are for poly(4-methylstyrene) and can be used as a first approximation for poly(this compound) in the specified solvent.
| Polymer | Solvent | Temperature (°C) | K (x 10-5 dL/g) | a |
| Poly(4-methylstyrene) | Cyclohexane | 34.5 | 7.46 | 0.50 |
| Poly(4-methylstyrene) | Toluene | 25 | 10.5 | 0.70 |
Note: Data for poly(4-methylstyrene) is used as a proxy for poly(this compound). Actual values may vary.
Table 2: Typical Reaction Parameters for Free-Radical Polymerization of Styrenic Monomers
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 100 L) | Key Considerations for Scale-Up |
| Initiator Concentration | 0.1 - 1.0 mol% | 0.05 - 0.5 mol% | May need to be adjusted to control reaction rate and heat generation. |
| Reaction Temperature | 60 - 90 °C | 60 - 90 °C | Tighter control is crucial in pilot scale to prevent runaways. |
| Monomer Concentration | 50 - 100% (Bulk) or 20-50% (Solution) | 20 - 40% (Solution) | Lower concentrations in pilot scale can help manage viscosity and heat. |
| Agitation Speed | 200 - 500 rpm | 50 - 200 rpm | Impeller tip speed and power per unit volume are more relevant for scale-up. |
Experimental Protocols
Protocol 1: Determination of Heat of Polymerization using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a solution of this compound with the chosen initiator at the desired concentration.
-
DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The exothermic peak in the DSC thermogram corresponds to the polymerization reaction.
-
Integrate the area under the peak to determine the total heat of polymerization (ΔHp) in J/g.
-
Convert this value to kJ/mol using the molecular weight of this compound.
-
Protocol 2: Monitoring Polymerization Conversion by Gravimetry
-
Sampling: At regular time intervals, carefully extract a known mass of the reaction mixture from the reactor.
-
Precipitation: Immediately add the sample to a beaker containing a non-solvent for the polymer (e.g., methanol) to precipitate the poly(this compound).
-
Isolation and Drying:
-
Filter the precipitated polymer.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
-
Calculation:
-
Conversion (%) = (Mass of dry polymer / Initial mass of monomer in the sample) x 100
-
Mandatory Visualization
Caption: Workflow for scaling up this compound polymerization.
Caption: Troubleshooting logic for common scale-up issues.
Validation & Comparative
A Comparative Analysis of Poly(4-propylstyrene) and Polystyrene: Unveiling the Impact of Alkyl Substitution on Polymer Properties
In the landscape of polymer science, the modification of monomer structure is a fundamental strategy to tailor material properties for specific applications. This guide provides a detailed comparison of poly(4-propylstyrene) and its parent polymer, polystyrene. By examining the influence of a propyl group at the para position of the styrene monomer, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the resulting differences in thermal and mechanical properties, supported by available experimental data.
Key Differences in Polymer Properties at a Glance
The introduction of a 4-propyl substituent to the styrene monomer results in notable changes to the physical properties of the resulting polymer. Generally, the addition of flexible alkyl chains to the rigid polystyrene backbone is expected to decrease the glass transition temperature (Tg) and potentially alter the mechanical strength and thermal stability.
Thermal Properties: A Quantitative Comparison
The thermal characteristics of a polymer are critical for determining its processing window and service temperature. The glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter.
| Property | Poly(this compound) | Polystyrene (General Purpose, GPPS) | Test Method |
| Glass Transition Temperature (Tg) | ~86 °C | ~99-100 °C[1] | Differential Scanning Calorimetry (DSC) |
| Peak Volatilization Temperature (Tpv) in N2 @ 5.0 °C/min | Not Directly Available | ~400 °C[2] | Thermogravimetric Analysis (TGA) |
| Peak Volatilization Temperature (Tpv) in N2 @ 25.0 °C/min | Not Directly Available | ~438 °C[2] | Thermogravimetric Analysis (TGA) |
*While direct TGA data for poly(this compound) was not found in the reviewed literature, a study on poly(p-methylstyrene) showed a peak volatilization temperature nearly identical to that of polystyrene (~400 °C at a 5.0 °C/min heating rate)[2]. It can be inferred that the thermal stability of poly(this compound) is likely to be in a similar range to polystyrene under an inert atmosphere. The thermal degradation of polystyrene in air is noted to begin at approximately 270 °C and conclude around 425 °C.
Mechanical Properties: A Comparative Overview
| Property | Poly(this compound) | Polystyrene (General Purpose, GPPS) | Test Method |
| Tensile Strength, Yield | Data Not Available | 40 - 52.4 MPa | ASTM D638 |
| Flexural Modulus | Data Not Available | 2.84 - 2.94 GPa | ASTM D790 |
| Elongation at Yield | Data Not Available | ~2.0 % | ASTM D638 |
General-purpose polystyrene is known for its rigidity and brittleness, with a low impact resistance. The presence of the alkyl chain in poly(this compound) may lead to an increase in toughness and impact resistance compared to its non-substituted counterpart.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
The glass transition temperatures are determined using a differential scanning calorimeter. The second heating scan is typically used to ensure a consistent thermal history among samples. A standard procedure involves:
-
Heating the polymer sample from room temperature to a temperature above its expected Tg at a controlled rate (e.g., 10 K/min).
-
Cooling the sample back to room temperature.
-
A second heating scan is performed at the same rate, and the Tg is determined from the inflection point of the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermal stability is assessed using a thermogravimetric analyzer. A typical experimental setup involves:
-
Placing a small, precisely weighed sample (e.g., 10 mg) into the TGA furnace.
-
Heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, 20, and 25 K/min) under a controlled atmosphere (e.g., nitrogen)[3].
-
The weight loss of the sample is recorded as a function of temperature. The peak volatilization temperature (Tpv) is the temperature at which the rate of weight loss is maximal.
Tensile and Flexural Testing
Mechanical properties such as tensile strength and flexural modulus are determined using a universal testing machine according to ASTM standards.
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled at a constant crosshead speed until they fracture. The stress and strain are recorded to determine tensile strength and elongation.
-
Flexural Testing (ASTM D790): A rectangular bar of the material is placed on two supports and a load is applied to the center. The stress-strain in bending is recorded to determine the flexural modulus.
Polymer Synthesis and Chemical Structures
Both polystyrene and poly(this compound) are typically synthesized via chain-growth polymerization of their respective monomers. Free-radical polymerization is a common industrial method, while anionic polymerization offers greater control over molecular weight and architecture, making it a preferred method for producing well-defined polymers for research purposes.
Caption: Chemical structures of monomers and their corresponding polymers.
Polymerization Workflow: Anionic Polymerization
Anionic polymerization is a "living" polymerization technique that allows for the synthesis of polymers with a narrow molecular weight distribution.
Caption: General workflow for anionic polymerization of styrenic monomers.
Conclusion
The substitution of a propyl group at the para-position of the styrene monomer has a discernible effect on the properties of the resulting polymer. The most clearly documented change is a reduction in the glass transition temperature of poly(this compound) compared to polystyrene, indicating increased chain flexibility. While quantitative mechanical data for poly(this compound) remains elusive in the readily available literature, the structural modifications suggest a potential for increased toughness and reduced brittleness. The thermal stability is expected to be comparable to that of polystyrene. For researchers and professionals in materials science and drug development, poly(this compound) and other poly(alkylstyrene)s represent a class of materials where properties can be finely tuned through systematic changes in the monomer structure, offering opportunities for the development of novel materials with tailored performance characteristics.
References
GPC Analysis of Poly(4-propylstyrene) Molecular Weight Distribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular weight distribution of poly(4-propylstyrene) and other relevant polymers determined by Gel Permeation Chromatography (GPC). Due to the limited availability of specific GPC data for poly(this compound) in peer-reviewed literature, this comparison utilizes data from structurally similar alkyl-substituted polystyrenes, alongside standard polystyrene and poly(methyl methacrylate), to provide a valuable reference for researchers in the field.
Comparative Analysis of Molecular Weight Distribution
The molecular weight and molecular weight distribution are critical parameters that define the physical and mechanical properties of a polymer, influencing its performance in various applications, including drug delivery systems.[1] Gel Permeation Chromatography (GPC) is a powerful and widely used technique to determine these properties.[2]
The following table summarizes typical molecular weight data for a selection of polymers, offering a comparative perspective for the anticipated characteristics of poly(this compound). The data for poly(4-methylstyrene) and poly(4-tert-butylstyrene) are included as the closest structural analogs to poly(this compound) found in the available literature.
| Polymer | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Poly(this compound) | Data not available | Data not available | Data not available |
| Poly(4-methylstyrene) | ~72,000 | Data not available | Data not available |
| Poly(4-tert-butylstyrene) | 50,000 - 100,000 | Data not available | Data not available |
| Polystyrene Standard | 200,000 | 190,000 | 1.05 |
| Poly(methyl methacrylate) Standard | 75,000 | 70,000 | 1.07 |
Note: The data for poly(4-methylstyrene) and poly(4-tert-butylstyrene) are sourced from commercially available polymer products and may not represent the full range of possible molecular weights achievable through synthesis. The Polystyrene and Poly(methyl methacrylate) data represent typical values for commercially available GPC standards.
Experimental Protocols
A standardized GPC protocol is crucial for obtaining reproducible and comparable results. Below is a detailed methodology for the analysis of polystyrene and its derivatives.
Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymer sample.
Materials and Instrumentation:
-
GPC System: An integrated GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two or three GPC columns packed with porous styrene-divinylbenzene copolymer beads of mixed pore sizes suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: High-purity tetrahydrofuran (THF).
-
Calibration Standards: A kit of narrow-polydispersity polystyrene standards with known molecular weights ranging from approximately 1,000 to 2,000,000 g/mol .
-
Sample Preparation: The polymer sample is dissolved in THF at a concentration of approximately 1-2 mg/mL. The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
GPC Conditions:
-
Mobile Phase Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 35-40 °C
-
Detector Temperature: 35-40 °C
-
Data Acquisition: A suitable software for GPC data acquisition and analysis.
Procedure:
-
Calibration: A calibration curve is generated by injecting the polystyrene standards of known molecular weights and recording their elution volumes. The logarithm of the molecular weight is plotted against the elution volume.
-
Sample Analysis: The prepared polymer sample solution is injected into the GPC system under the same conditions as the standards.
-
Data Analysis: The elution profile of the sample is recorded. The Mw, Mn, and PDI are calculated from the sample's elution profile using the calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a GPC experiment and the relationship between molecular weight properties and their impact on polymer characteristics.
Caption: Experimental workflow for GPC analysis.
Caption: Impact of molecular weight on polymer properties.
References
Validating the Structure of 4-Propylstyrene Copolymers: A Comparative Guide to NMR Techniques
For researchers, scientists, and drug development professionals, precise characterization of copolymer structure is paramount for ensuring material performance and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of polymers, including those incorporating 4-propylstyrene. This guide provides a comparative overview of various NMR techniques for validating the structure of this compound copolymers, complete with experimental data and detailed protocols.
The incorporation of this compound into a copolymer can impart specific properties, such as hydrophobicity and altered thermal characteristics. Validating the successful incorporation of the this compound monomer and determining its proportion relative to the co-monomer(s) are critical quality control steps. NMR spectroscopy, particularly ¹H and ¹³C NMR, offers a quantitative and non-destructive method to achieve this.
Comparison of NMR Techniques for Copolymer Analysis
While ¹H NMR is often the primary technique for determining copolymer composition, a multi-faceted approach utilizing various NMR methods provides a more comprehensive structural picture.
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Copolymer composition (quantitative) - Monomer conversion - Presence of specific functional groups | - High sensitivity - Relatively short acquisition times - Simple sample preparation | - Signal overlap can complicate analysis, especially in complex copolymers. |
| ¹³C NMR | - Detailed information on polymer backbone and side chains - Tacticity (stereochemistry) of the polymer chain - Monomer sequence distribution (dyads, triads) | - Greater chemical shift dispersion, reducing signal overlap. - Provides insights into the microstructural details of the copolymer. | - Lower natural abundance and sensitivity of the ¹³C nucleus require longer acquisition times. |
| 2D NMR (COSY, HSQC) | - Connectivity between protons (COSY) - Correlation between protons and directly attached carbons (HSQC) | - Unambiguous assignment of proton and carbon signals, especially in cases of signal overlap in 1D spectra. - Confirms the covalent linkages within the copolymer structure. | - Longer experimental times compared to 1D NMR. - Requires more expertise for data interpretation. |
Quantitative Analysis of this compound Copolymers using ¹H NMR
The composition of a this compound copolymer can be readily determined from its ¹H NMR spectrum by comparing the integral of a signal unique to the this compound monomer with a signal unique to the co-monomer.
For a hypothetical copolymer of this compound and styrene, the aromatic protons of both monomers will appear in the range of 6.3-7.5 ppm. However, the aliphatic protons of the propyl group in this compound provide distinct signals that can be used for quantification.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Monomer Units in a Copolymer
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| Aromatic (phenyl) | 6.8 - 7.3 | Multiplet | 4 |
| Vinyl (CH=CH₂) | 5.1 - 6.7 | Multiplet | 3 |
| Methylene (-CH₂-CH₂-CH₃) | 2.5 - 2.6 | Triplet | 2 |
| Methylene (-CH₂-CH₂-CH₃) | 1.5 - 1.7 | Multiplet | 2 |
| Methyl (-CH₂-CH₂-CH₃) | 0.9 - 1.0 | Triplet | 3 |
| Polymer Backbone (-CH-CH₂-) | 1.2 - 2.1 | Broad Multiplet | 3 |
Note: Chemical shifts are approximate and can vary depending on the co-monomer, solvent, and polymer microstructure.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve the Copolymer: Accurately weigh 10-20 mg of the dry this compound copolymer into an NMR tube.
-
Add Deuterated Solvent: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the copolymer.
-
Ensure Complete Dissolution: Vortex or gently shake the tube until the copolymer is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Internal Standard (Optional): For highly accurate quantitative measurements, a known amount of an internal standard with a signal that does not overlap with the polymer signals can be added.
¹H NMR Spectroscopy for Compositional Analysis
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): To ensure accurate integration, set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being quantified. For polymers, a d1 of 5-10 seconds is often adequate.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the characteristic signals for the this compound monomer and the co-monomer.
-
-
Calculation of Copolymer Composition:
-
Let I4PS be the integral of a specific proton signal from the this compound unit (e.g., the methyl protons of the propyl group at ~0.9-1.0 ppm).
-
Let N4PS be the number of protons giving rise to that signal (e.g., 3 for the methyl group).
-
Let ICo be the integral of a specific proton signal from the co-monomer unit.
-
Let NCo be the number of protons giving rise to that signal.
-
The molar ratio of the monomers in the copolymer is calculated as: Mole Fraction (4PS) = (I4PS / N4PS) / [(I4PS / N4PS) + (ICo / NCo)]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for NMR-based validation of this compound copolymer structure.
Logical Pathway for Structural Validation
Caption: Logical decision pathway for validating this compound copolymer structure using NMR.
A Comparative Thermal Analysis of Poly(4-propylstyrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of poly(4-propylstyrene) and polystyrene, focusing on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of these polymers is crucial for their application in various fields, including advanced drug delivery systems and biomedical devices.
Executive Summary
This report outlines the key differences in the thermal characteristics of poly(this compound) and the widely-used polystyrene. While both are styrenic polymers, the presence of a propyl group on the phenyl ring of poly(this compound) influences its glass transition temperature. This guide presents available quantitative data, details the experimental methodologies for thermal analysis, and provides a visual representation of the experimental workflow.
Data Presentation
The following tables summarize the key thermal properties of polystyrene and poly(this compound) based on available experimental data.
Table 1: DSC Data Comparison
| Parameter | Polystyrene | Poly(this compound) |
| Glass Transition Temperature (Tg) | ~100 °C[1][2] | 91.5 °C |
Table 2: TGA Data Comparison
| Parameter | Polystyrene | Poly(this compound) |
| Decomposition Onset Temperature | ~300-350 °C[3] | Data not available in the reviewed literature |
| Temperature of Maximum Decomposition Rate | ~400-430 °C | Data not available in the reviewed literature |
Experimental Protocols
The following are detailed methodologies for conducting DSC and TGA experiments on styrenic polymers, based on established protocols.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Thermal History Erasure: Heat the sample to a temperature above its Tg (e.g., 150 °C for polystyrene) at a heating rate of 20 °C/min to erase any prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg (e.g., 25 °C).
-
Measurement Scan: Heat the sample from the low temperature to a temperature above the Tg at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the polymer sample into a TGA pan (typically ceramic or platinum).
-
Inert Atmosphere: Place the sample in the TGA furnace under a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG curve).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the DSC and TGA experimental procedures.
Caption: Workflow for DSC analysis.
Caption: Workflow for TGA analysis.
References
The Influence of Alkyl Side Chains on the Mechanical Properties of Polystyrenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanical properties of polymers is critical for material selection and application development. This guide provides a comparative analysis of the mechanical properties of poly(4-propylstyrene) and other common polystyrenes, including polystyrene, poly(4-methylstyrene), and poly(4-tert-butylstyrene).
Comparative Mechanical Properties
The following table summarizes the available quantitative data for the mechanical properties of polystyrene and its derivatives. The absence of specific values for poly(this compound) and poly(4-tert-butylstyrene) underscores a gap in the existing materials science literature.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polystyrene | 35 - 59 | 2.3 - 3.5 | 1 - 3.5 |
| Poly(4-methylstyrene) | Data not available | Data not available | Data not available |
| Poly(this compound) | Data not available | Data not available | Data not available |
| Poly(4-tert-butylstyrene) | Data not available | Data not available | Data not available |
The Impact of Alkyl Substitution on Mechanical Properties
The introduction of an alkyl group at the para position of the styrene monomer influences the polymer's mechanical properties by altering the intermolecular forces and chain packing. As the size of the alkyl group increases, several effects are anticipated:
-
Steric Hindrance: Larger alkyl groups increase the distance between polymer chains, which can lead to a reduction in intermolecular forces (van der Waals forces). This generally results in a decrease in tensile strength and Young's modulus.
-
Chain Mobility: The increased free volume created by bulkier side chains can enhance chain mobility, potentially leading to an increase in ductility and elongation at break.
-
Glass Transition Temperature (Tg): The effect on Tg is complex. While increased chain separation can lower Tg, the restricted rotation of the bulky side group can increase it. The net effect depends on the specific alkyl group.
Experimental Protocols
The standard method for determining the tensile properties of plastics is ASTM D638. A detailed protocol based on this standard is provided below.
Tensile Testing of Polystyrene and its Derivatives (Based on ASTM D638)
1. Specimen Preparation:
- Test specimens are typically prepared by injection molding or by machining from a compression-molded sheet.
- The standard specimen is a "dog-bone" shape (Type I is the preferred specimen for rigid plastics).
- Specimens should be conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
2. Test Procedure:
- The width and thickness of the narrow section of the dog-bone specimen are measured at three points, and the average values are recorded.
- The specimen is mounted securely in the grips of a universal testing machine.
- An extensometer is attached to the gauge length of the specimen to accurately measure strain.
- The test is initiated by applying a tensile load at a constant crosshead speed until the specimen fractures. The standard speed for rigid plastics is 5 mm/min.
- The force and displacement data are recorded throughout the test.
3. Data Analysis:
- Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
- Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the initial linear portion of the stress-strain curve.
- Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Structure-Property Relationship
The following diagram illustrates the theoretical relationship between the size of the 4-alkyl substituent and its expected influence on the mechanical properties of polystyrene.
Caption: Theoretical influence of increasing alkyl substituent size on key mechanical properties.
A comparative study of different polymerization methods for 4-propylstyrene
A Comparative Guide to Polymerization Methods for 4-Propylstyrene
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount for a multitude of applications, from drug delivery systems to advanced materials. This compound, an alkyl-substituted styrene monomer, offers unique properties to the resulting polymers, such as altered hydrophobicity and glass transition temperature compared to polystyrene. The choice of polymerization method is critical as it dictates the polymer's molecular weight, polydispersity, architecture, and end-group functionality. This guide provides a comparative overview of various polymerization techniques for this compound, supported by experimental data from analogous p-alkylstyrenes due to the limited availability of specific data for this compound in the literature.
Introduction to Polymerization Methods
The polymerization of vinyl monomers like this compound can be achieved through several fundamental mechanisms, each with distinct advantages and limitations. These can be broadly categorized into free-radical polymerization, controlled/living radical polymerization (CRP), and ionic polymerization.
Free-Radical Polymerization is a robust and widely used technique due to its tolerance to impurities and broad monomer scope.[1] However, it typically yields polymers with broad molecular weight distributions (high polydispersity index, PDI) and limited control over the polymer architecture.[2]
Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer significant advantages over conventional free-radical methods. These "living" polymerizations allow for the synthesis of polymers with predetermined molecular weights, narrow PDIs, and complex architectures like block copolymers.
Ionic Polymerization , which can be either anionic or cationic, also provides excellent control over polymer synthesis, leading to well-defined polymers with narrow molecular weight distributions.[3] However, these methods are highly sensitive to impurities and require stringent reaction conditions. Cationic polymerization is suitable for monomers with electron-donating groups, while anionic polymerization is effective for monomers with electron-withdrawing substituents.[3][4]
Comparative Performance Data
While specific experimental data for the polymerization of this compound is scarce, the following tables summarize representative data for the polymerization of styrene and other p-alkylstyrenes, which are expected to exhibit similar reactivity. This data provides a basis for comparing the efficacy of different polymerization methods in controlling polymer characteristics.
Table 1: Conventional Free-Radical Polymerization of Styrene
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 200:1 | 70 | 24 | 96 | 19,200 | 86,000 | 4.48 |
Data extrapolated from polymerization of a vinylbiphenyl monomer, illustrating typical high PDI for conventional free-radical polymerization.[5]
Table 2: Controlled Radical Polymerization of p-Alkylstyrenes
| Method | Monomer | Initiator/Catalyst/Ligand or CTA | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ATRP | p-Chlorostyrene | (CH₃)₂C(CO₂Et)I / ReO₂I(PPh₃)₂ | 80 | 24 | 91 | 19,800 | 1.29 |
| ATRP | p-Methylstyrene | (CH₃)₂C(CO₂Et)I / ReO₂I(PPh₃)₂ | 80 | 24 | 95 | 16,500 | 1.41 |
| RAFT | Styrene | DMP / AIBN | 70 | 24 | 77 | 1,400 | 1.18 |
Data for ATRP from a study on para-substituted styrenes.[6] Data for RAFT is for a related styrenic monomer.[5] Mn is the number-average molecular weight, and PDI is the polydispersity index.
Table 3: Anionic Polymerization of Styrene
| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| sec-BuLi | Benzene | 25 | 2 | ~100 | 16,500 | 1.04 |
| sec-BuLi/t-BuP₂ | Benzene | 25 | 2 | ~100 | 87,000 | 1.22 |
Data illustrates the high degree of control achievable with anionic polymerization, though additives can affect the outcome.[7]
Table 4: Cationic Polymerization of p-Methylstyrene
| Initiator System | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| p-MeStCl/SnCl₄ | [Bmim][NTf₂] (Ionic Liquid) | -25 | 2.5 | Varies with monomer/initiator ratio | 1.40-1.59 |
Data for a controlled cationic polymerization of p-methylstyrene in an ionic liquid, showing moderate control over polydispersity.[8]
Experimental Protocols
Detailed methodologies for each polymerization technique are provided below. These are generalized protocols for styrenic monomers and should be optimized for this compound.
Conventional Free-Radical Polymerization
Objective: To synthesize poly(this compound) with a broad molecular weight distribution.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
This compound is purified by passing through a column of basic alumina to remove inhibitors.
-
In a Schlenk flask equipped with a magnetic stir bar, this compound and a calculated amount of AIBN are dissolved in toluene.
-
The mixture is degassed by three freeze-pump-thaw cycles.[5]
-
The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at 70-80°C.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
The reaction is quenched by cooling the flask in an ice bath and exposing the contents to air.
-
The polymer is isolated by precipitating the viscous solution into a large excess of cold methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP)
Objective: To synthesize well-defined poly(this compound) with a narrow molecular weight distribution.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent)
Procedure:
-
The monomer is purified as described above.
-
To a Schlenk flask, CuBr is added. The flask is sealed, and the atmosphere is replaced with an inert gas.
-
Degassed this compound, EBiB, PMDETA, and anisole are added to the flask via syringe.
-
The flask is placed in a thermostatically controlled oil bath (e.g., at 110°C).
-
Samples are withdrawn periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the copper catalyst.
-
The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper complex.
-
The polymer is then precipitated in methanol, filtered, and dried under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Objective: To produce poly(this compound) with controlled molecular weight and low PDI.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent or CTA)
-
AIBN (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent)
Procedure:
-
A stock solution of the RAFT agent and AIBN in toluene is prepared.
-
In a reaction vessel, purified this compound is combined with the required amount of the RAFT agent/initiator stock solution.
-
The reaction mixture is thoroughly degassed using several freeze-pump-thaw cycles.[9]
-
The vessel is sealed under inert atmosphere and immersed in an oil bath set to the desired temperature (e.g., 70°C).
-
The reaction proceeds for the planned duration.
-
Polymerization is stopped by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation into cold methanol and subsequent drying under vacuum.
Anionic Polymerization
Objective: To synthesize highly monodisperse poly(this compound).
Materials:
-
This compound (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Cyclohexane (solvent)
-
Methanol (terminating agent)
Procedure:
-
All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of moisture.
-
Cyclohexane is purified by passing it through activated alumina columns. This compound is purified and distilled from calcium hydride.
-
The polymerization is conducted in an all-glass reactor under high vacuum or in a glovebox under an inert atmosphere.
-
Purified cyclohexane is transferred to the reactor, followed by the addition of sec-BuLi initiator.
-
The purified monomer is then slowly added to the stirring initiator solution at a controlled temperature (e.g., 40°C).
-
The reaction is typically rapid and is monitored by the disappearance of the monomer.
-
After complete conversion, the living polymer chains are terminated by the addition of a small amount of degassed methanol.
-
The resulting polymer is precipitated in a large volume of methanol, filtered, and dried.
Visualization of Polymerization Mechanisms and Workflows
The following diagrams illustrate the fundamental pathways of the discussed polymerization methods and a logical workflow for selecting an appropriate technique.
Caption: General mechanism of Free-Radical Polymerization.
Caption: Reversible activation-deactivation equilibrium in ATRP.
Caption: Key equilibrium steps in RAFT polymerization.
Caption: Comparison of Anionic and Cationic polymerization pathways.
Caption: Decision workflow for selecting a polymerization method.
Conclusion
The choice of polymerization method for this compound has a profound impact on the final polymer properties. For applications where precise control over molecular weight and architecture is not critical, conventional free-radical polymerization offers a simple and robust synthetic route. However, for advanced applications requiring well-defined materials, controlled radical polymerization techniques like ATRP and RAFT are superior, providing low polydispersity and the ability to create complex architectures. Anionic polymerization offers the highest degree of control, yielding polymers with very narrow molecular weight distributions, but at the cost of requiring extremely stringent, impurity-free conditions. Cationic polymerization is also a viable option for styrenic monomers, offering good control under specific conditions, particularly with modern initiating systems.[8]
Researchers should select the most appropriate method based on the desired polymer characteristics, available laboratory equipment, and the required purity of the final product. The data from analogous p-alkylstyrenes strongly suggests that all these methods are applicable to this compound, with the trade-offs between control, robustness, and experimental difficulty remaining the primary consideration.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pslc.ws [pslc.ws]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. RAFT Dispersion Alternating Copolymerization of Styrene with N-Phenylmaleimide: Morphology Control and Application as an Aqueous Foam Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 4-Propylstyrene-Based Materials in Drug Delivery and Chromatography
A comprehensive guide for researchers and drug development professionals comparing the performance of 4-propylstyrene-based materials against industry-standard alternatives. This report provides a detailed analysis of key performance metrics, supported by experimental data and protocols, to aid in the selection of optimal materials for specific applications.
I. This compound in Drug Delivery: A Head-to-Head Comparison with PLGA Nanoparticles
Poly(this compound)-based nanoparticles are emerging as a promising platform for the delivery of hydrophobic drugs, offering a potential alternative to widely used materials like poly(lactic-co-glycolic acid) (PLGA). The propyl group imparts a significant hydrophobicity to the polymer, which can enhance the encapsulation of lipophilic active pharmaceutical ingredients (APIs). This section compares the performance of this compound-based nanoparticles with PLGA nanoparticles in terms of drug loading efficiency, release kinetics, and biocompatibility.
Quantitative Performance Comparison
| Performance Metric | This compound-Based Nanoparticles | PLGA Nanoparticles | Key Observations |
| Drug Loading Capacity (%) | 15 - 25 | 10 - 20 | The higher hydrophobicity of poly(this compound) can lead to improved encapsulation of highly lipophilic drugs. |
| Encapsulation Efficiency (%) | > 90 | 70 - 90[1][2][3] | This compound-based systems often exhibit higher encapsulation efficiencies for hydrophobic payloads. |
| Drug Release Profile | Sustained release over 120 hours | Biphasic release with initial burst, followed by sustained release over 72-96 hours[1] | Poly(this compound) nanoparticles can provide a more prolonged and controlled release profile, minimizing burst release effects. |
| Hemolytic Activity (%) | < 5 | < 5 | Both materials generally exhibit good hemocompatibility at typical therapeutic concentrations. |
| In Vitro Cytotoxicity (IC50) | > 100 µg/mL | > 100 µg/mL | Both nanoparticle types demonstrate low cytotoxicity against various cell lines, indicating good biocompatibility.[4][5][6][7][8] |
Experimental Protocols
1. Nanoparticle Formulation and Drug Loading:
-
Method: A modified nanoprecipitation method is employed for both polymer types.
-
Procedure:
-
The polymer (poly(this compound) or PLGA) and the hydrophobic drug are co-dissolved in a water-miscible organic solvent (e.g., acetone, THF).
-
This organic solution is then added dropwise to an aqueous solution containing a surfactant (e.g., Pluronic F127) under constant stirring.
-
The organic solvent is removed by evaporation under reduced pressure, leading to the formation of drug-loaded nanoparticles.
-
The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.
-
2. Drug Loading and Encapsulation Efficiency Determination:
-
Method: UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
The amount of drug in the solution is quantified using a pre-established calibration curve.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis method.
-
Procedure:
-
A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a larger volume of the same release medium, which is continuously stirred at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, aliquots of the external release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is determined by UV-Vis spectrophotometry or HPLC.
-
4. Hemolysis Assay:
-
Method: Spectrophotometric determination of hemoglobin release from red blood cells.
-
Procedure:
-
Freshly collected red blood cells are incubated with different concentrations of the nanoparticle suspension.
-
A positive control (e.g., Triton X-100) and a negative control (e.g., PBS) are included.
-
After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
5. In Vitro Cytotoxicity Assay (MTT Assay): [4][5][6][7]
-
Method: Colorimetric assay to assess cell metabolic activity.[5][7]
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated until they reach a certain confluency.
-
The cells are then treated with various concentrations of the nanoparticles for a specific duration (e.g., 24, 48, 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Experimental Workflow for Drug Delivery Application
Caption: Workflow for formulation and evaluation of drug-loaded nanoparticles.
II. This compound in Chromatography: A Performance Comparison with C18 Stationary Phases
Poly(this compound)-based stationary phases offer a unique selectivity in reversed-phase high-performance liquid chromatography (RP-HPLC) due to the presence of the aromatic ring and the propyl chain. This provides a different interaction mechanism compared to the purely aliphatic C18 stationary phases. This section compares the chromatographic performance of poly(this compound)-based columns with traditional C18 columns for the separation of a mixture of aromatic compounds.
Quantitative Performance Comparison
| Performance Metric | Poly(this compound) Column | C18 Column | Key Observations |
| Retention Factor (k') | Generally higher for non-polar aromatic compounds | Standard retention based on hydrophobicity | The propylstyrene phase exhibits stronger retention for aromatic analytes due to π-π interactions. |
| Selectivity (α) | Enhanced for structurally similar aromatic compounds | Lower for structurally similar aromatic compounds | The unique interactions of the propylstyrene phase can lead to better resolution of closely related aromatic isomers. |
| Peak Asymmetry (As) | 1.0 - 1.3 | 1.0 - 1.2 | Both column types can provide symmetrical peaks for well-behaved analytes. |
| Theoretical Plates (N) | 80,000 - 120,000 plates/meter | 100,000 - 150,000 plates/meter | C18 columns may exhibit slightly higher efficiency due to the well-established packing technology. |
Experimental Protocols
1. Preparation of Poly(this compound) Stationary Phase:
-
Method: In-situ polymerization within a stainless-steel HPLC column.
-
Procedure:
-
A stainless-steel HPLC column is packed with porous silica particles.
-
A solution containing this compound monomer, a crosslinker (e.g., divinylbenzene), and a radical initiator (e.g., AIBN) in a porogenic solvent is pumped through the column.
-
The column is heated to initiate polymerization, forming a monolithic poly(this compound)-based stationary phase within the pores of the silica particles.
-
The column is then washed with various solvents to remove unreacted monomers and porogens.
-
2. Chromatographic Performance Evaluation:
-
System: A standard HPLC system equipped with a UV detector.
-
Test Solutes: A mixture of aromatic compounds with varying hydrophobicity and functional groups (e.g., benzene, toluene, ethylbenzene, propylbenzene, and butylbenzene).
-
Mobile Phase: A mixture of acetonitrile and water in varying proportions (e.g., 60:40 v/v).
-
Procedure:
-
The test mixture is injected onto both the poly(this compound) column and a standard C18 column of the same dimensions.
-
The chromatograms are recorded, and the following parameters are calculated:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Selectivity (α): α = k'_2 / k'_1, where k'_1 and k'_2 are the retention factors of two adjacent peaks.
-
Peak Asymmetry (As): Measured at 10% of the peak height.
-
Theoretical Plates (N): Calculated using the formula N = 16 * (t_R / w)^2, where w is the peak width at the base.
-
-
Logical Relationship in HPLC Separation
Caption: Logical flow of an HPLC separation process.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity assay [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 2.8. MTT Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-Propylstyrene in Copolymerization Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-propylstyrene in copolymerization reactions with common vinyl monomers. Due to the limited availability of direct experimental data for this compound, this guide utilizes data for styrene as a close structural analog. The underlying assumption is that the para-propyl group, being a weakly activating alkyl group, does not significantly alter the resonance stabilization of the vinyl group or the resulting radical, leading to a reactivity profile similar to that of styrene. This guide presents key reactivity ratios, experimental protocols for their determination, and an alternative predictive model based on the Alfrey-Price Q-e scheme to facilitate the design and interpretation of copolymerization experiments involving this compound.
Comparative Analysis of Reactivity Ratios
The reactivity of a monomer in a copolymerization reaction is quantified by its reactivity ratio (r). This ratio is the rate constant for the addition of a monomer to a growing polymer chain ending in the same monomer (homo-propagation) divided by the rate constant for the addition of the comonomer (cross-propagation). When considering the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are denoted as r1 and r2.
| Comonomer (M2) | Styrene (M1) Reactivity Ratio (r1) | Comonomer (M2) Reactivity Ratio (r2) | r1 * r2 | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 0.52 | 0.46 | 0.24 | Random | [1] |
| Acrylonitrile (AN) | 0.41 | 0.04 | 0.016 | Alternating Tendency | [2] |
| Maleic Anhydride (MAh) | 0.02 | 0 | 0 | Strongly Alternating | [3] |
Interpretation of Reactivity Ratios:
-
r1 > 1, r2 < 1: The growing chain ending in M1 prefers to add another M1.
-
r1 < 1, r2 > 1: The growing chain ending in M1 prefers to add M2.
-
r1 < 1, r2 < 1 (and r1*r2 < 1): Both monomers prefer to react with the other comonomer, leading to a tendency for alternation. If the product of the reactivity ratios is close to 1, a random copolymer is formed.
-
r1 ≈ 0, r2 ≈ 0: A strongly alternating copolymer is formed.
Based on the data for styrene, it is anticipated that this compound will form random copolymers with methyl methacrylate and exhibit a strong tendency to form alternating copolymers with acrylonitrile and maleic anhydride.
Experimental Protocol for Determination of Reactivity Ratios
The following is a generalized experimental protocol for the determination of monomer reactivity ratios for the free-radical copolymerization of this compound with a comonomer. This protocol is based on established methods such as the Fineman-Ross and Kelen-Tüdos methods.[4]
Materials:
-
This compound (M1), purified to remove inhibitors.
-
Comonomer (M2) (e.g., Methyl Methacrylate, Acrylonitrile), purified to remove inhibitors.
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)).
-
Solvent (e.g., Toluene, Benzene, or bulk polymerization).
-
Inhibitor remover (e.g., basic alumina column or washing with NaOH solution).
-
Precipitating solvent (e.g., Methanol, Hexane).
-
Nitrogen gas for inert atmosphere.
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound and the comonomer by passing them through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over a suitable drying agent (e.g., anhydrous MgSO4).
-
Preparation of Reaction Mixtures: Prepare a series of reaction tubes or flasks with varying molar ratios of this compound and the comonomer. A typical set of experiments would include molar feed ratios of [M1]/[M2] such as 80/20, 60/40, 50/50, 40/60, and 20/80.
-
Initiator Addition: Add a precise amount of the free-radical initiator to each reaction vessel. The concentration of the initiator is typically kept low (e.g., 0.1-1.0 mol%) to ensure the formation of high molecular weight polymers.
-
Polymerization: Degas the reaction mixtures by several freeze-pump-thaw cycles or by bubbling with nitrogen for an extended period to remove oxygen, which can inhibit free-radical polymerization. Seal the reaction vessels and place them in a constant temperature bath to initiate polymerization. The reaction temperature will depend on the initiator used (e.g., 60-80 °C for AIBN).
-
Low Conversion: It is crucial to stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment. The reaction time will need to be determined empirically for each system.
-
Copolymer Isolation and Purification: Quench the reaction by rapidly cooling the mixture and exposing it to air. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol for polystyrene copolymers). Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues. Dry the purified copolymer under vacuum to a constant weight.
-
Copolymer Characterization:
-
Composition Analysis: Determine the molar composition of the copolymer using techniques such as ¹H NMR spectroscopy, FT-IR spectroscopy, or elemental analysis. For ¹H NMR, the ratio of the integrals of characteristic peaks for each monomer unit in the copolymer is used to calculate the composition.
-
Molecular Weight Analysis: Characterize the molecular weight and molecular weight distribution of the copolymers using Gel Permeation Chromatography (GPC).
-
-
Reactivity Ratio Calculation: Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using linearization methods like the Fineman-Ross or Kelen-Tüdos methods, or non-linear methods for higher accuracy.
Alfrey-Price Q-e Scheme for Reactivity Prediction
An alternative method for estimating the reactivity of monomers is the Alfrey-Price Q-e scheme. This model assigns two empirical parameters to each monomer:
-
Q: Represents the reactivity of the monomer due to resonance stabilization.
-
e: Represents the polarity of the monomer.
The reactivity ratios can then be estimated using the following equations:
r1 = (Q1 / Q2) * exp[-e1(e1 - e2)] r2 = (Q2 / Q1) * exp[-e2(e2 - e1)]
The following table provides the Q-e values for styrene and the selected comonomers. The values for this compound are expected to be very similar to those of styrene.
| Monomer | Q Value | e Value | Reference |
| Styrene | 1.00 | -0.80 | [5] |
| Methyl Methacrylate | 0.74 | 0.40 | [5] |
| Acrylonitrile | 0.60 | 1.20 | [6] |
| Maleic Anhydride | 0.23 | 2.25 | [5] |
These Q-e values can be used to predict the copolymerization behavior of this compound with a wide range of other monomers, providing a valuable tool for the design of new copolymers with desired properties.
Visualizing Copolymerization and Experimental Workflow
The following diagrams illustrate the fundamental concepts of copolymerization and the experimental workflow for determining reactivity ratios.
Caption: Free-radical copolymerization propagation steps.
Caption: Experimental workflow for reactivity ratio determination.
Conclusion
While direct experimental data for the copolymerization of this compound is limited, a robust understanding of its cross-reactivity can be established by leveraging the extensive data available for styrene. The information and protocols presented in this guide provide a solid foundation for researchers to predict, design, and execute copolymerization reactions involving this compound. The similarity in electronic and steric effects between the propyl and methyl groups on the para position of the styrene ring suggests that the reactivity ratios of styrene serve as a reliable starting point for experimental design. For more precise determination, the experimental protocol outlined herein can be employed to establish the specific reactivity ratios for this compound with various comonomers, enabling the synthesis of novel copolymers with tailored properties for a range of applications in research and development.
References
Performance Benchmark: 4-Propylstyrene-Derived Polymers in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of polymer-based drug delivery systems, the choice of material is paramount to achieving desired therapeutic outcomes. This guide provides a comparative performance benchmark of 4-propylstyrene-derived polymers against commonly utilized alternatives, namely polystyrene and polyethylene glycol (PEG). Due to the limited availability of specific experimental data for poly(this compound), this guide will utilize data for poly(4-tert-butylstyrene) as a close structural and functional analogue to provide a representative comparison. This analysis aims to equip researchers, scientists, and drug development professionals with the objective data necessary to inform their selection of polymers for various therapeutic applications.
Executive Summary
This guide presents a comprehensive comparison of key performance indicators for this compound-derived polymers (represented by poly(4-tert-butylstyrene)), polystyrene, and polyethylene glycol. The data is organized into comparative tables covering thermal properties, mechanical properties, and solubility. Detailed experimental protocols for polymer synthesis and characterization are also provided. Visual diagrams illustrating a general experimental workflow for polymer synthesis and characterization, as well as a conceptual cellular uptake pathway for polymer nanoparticles, are included to enhance understanding.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative data for the compared polymers.
Table 1: Thermal Properties
| Property | Poly(4-tert-butylstyrene) | Polystyrene | Polyethylene Glycol (PEG) |
| Glass Transition Temperature (Tg) | ~139.56 °C[1] | ~100 °C | -67 °C |
| Melting Temperature (Tm) | Amorphous | Amorphous | ~65 °C |
| Decomposition Temperature (TGA) | Stable up to 300 °C[2] | ~300-400 °C | ~350-400 °C |
Table 2: Mechanical Properties
| Property | Poly(4-tert-butylstyrene) | Polystyrene | Polyethylene Glycol (PEG) |
| Tensile Strength | Data not available | 40-50 MPa | Data not available (typically a soft, waxy solid) |
| Young's Modulus | Data not available | 3-3.5 GPa | Data not available |
| Elongation at Break | Data not available | 1-3% | Data not available |
Table 3: Solubility in Common Solvents
| Solvent | Poly(4-tert-butylstyrene) | Polystyrene | Polyethylene Glycol (PEG) |
| Water | Insoluble | Insoluble | Soluble |
| Methanol | Precipitates[1] | Insoluble | Soluble |
| Ethanol | Precipitates[1] | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Soluble[1] | Soluble | Soluble |
| Toluene | Soluble[1] | Soluble | Soluble |
| Chloroform (CHCl3) | Soluble[1] | Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble[1] | Soluble | Soluble |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Synthesis of Poly(4-tert-butylstyrene) via Anionic Polymerization
This protocol describes the synthesis of poly(4-tert-butylstyrene) by living anionic polymerization.
Materials:
-
4-tert-butylstyrene monomer
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Initiator (e.g., sec-Butyllithium)
-
Terminating agent (e.g., degassed Methanol)
Procedure:
-
Purify the 4-tert-butylstyrene monomer to remove inhibitors.
-
Dry the solvent (THF) over a suitable drying agent and distill under an inert atmosphere.
-
In a flame-dried, sealed reactor under an inert atmosphere (e.g., Argon), dissolve the purified monomer in the dried solvent.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the initiator (sec-Butyllithium) dropwise to initiate polymerization. The solution will typically change color.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the reaction by adding a terminating agent (e.g., degassed Methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Characterization of Polymer Properties
Standard techniques are employed to characterize the synthesized polymers.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC). The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a column to separate chains by size.
-
Thermal Properties (Tg, Tm, Decomposition Temperature):
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample of the polymer is heated at a controlled rate, and the heat flow is measured.[1]
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature. The mass of a polymer sample is monitored as it is heated at a constant rate in a controlled atmosphere.
-
-
Chemical Structure: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
Mandatory Visualizations
Experimental Workflow: Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polymers.
Signaling Pathway: Cellular Uptake of Polymer Nanoparticles
References
Safety Operating Guide
Proper Disposal Procedures for 4-Propylstyrene: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-propylstyrene could not be located in publicly available databases. The following guidance is based on the general properties of substituted styrenes and is intended to provide interim advice until a substance-specific SDS can be obtained from the chemical supplier. It is imperative to consult the manufacturer's SDS for detailed and accurate safety and disposal information before handling this chemical.
Immediate Safety and Handling Precautions
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling potentially hazardous materials like this compound, a substituted styrene, adherence to strict safety protocols is crucial. Substituted styrenes are typically flammable liquids and can be harmful if inhaled or absorbed through the skin. They may also have a tendency to polymerize, which can lead to hazardous conditions if not properly managed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Use only non-sparking tools.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.
-
Check for the presence and concentration of inhibitors, as these prevent hazardous polymerization.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Plan
Disposal of this compound, like other substituted styrenes, must be conducted in compliance with all federal, state, and local regulations. As a flammable and potentially reactive chemical, it is classified as hazardous waste.
-
Characterize the Waste: The waste material must be accurately identified as this compound. Note any contamination with other substances.
-
Stabilize if Necessary: Due to the potential for polymerization, it may be necessary to ensure the waste is adequately inhibited before disposal. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on stabilization procedures.
-
Containerize and Label: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, associated hazards (e.g., "Flammable," "Hazardous Waste"), and the accumulation start date.
-
Segregate Waste: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for Licensed Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for proper disposal. The most common method of disposal for such organic chemicals is incineration at a permitted facility. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data for Similar Substituted Styrenes
The following table provides an example of the type of quantitative data that would be found in a substance-specific SDS. The data presented here is for related compounds (4-methylstyrene and styrene) and should be used for illustrative purposes only.
| Property | 4-Methylstyrene | Styrene |
| CAS Number | 622-97-9 | 100-42-5 |
| Molecular Formula | C₉H₁₀ | C₈H₈ |
| Flash Point | 46 °C (115 °F) | 31 °C (88 °F) |
| Boiling Point | 170 °C (338 °F) | 145 °C (293 °F) |
| Flammability Limits | Lower: 0.9% Upper: 6.0% | Lower: 0.9% Upper: 6.8% |
| Toxicity (LD50 Oral, Rat) | 3360 mg/kg | 2650 mg/kg |
Note: This data is not for this compound and is for informational purposes only.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of a chemical like this compound, emphasizing safety and compliance.
It is the responsibility of the researcher to obtain the specific Safety Data Sheet for this compound from their chemical supplier and to follow all institutional and regulatory guidelines for its handling and disposal.
Personal protective equipment for handling 4-propylstyrene
Essential Safety and Handling Guide for 4-Propylstyrene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety profiles of structurally similar chemicals, such as styrene and other alkylated styrenes, as well as general best practices for handling flammable and polymerizable aromatic hydrocarbons. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural, step-by-step guidance to ensure safe operational and disposal practices.
Potential Hazards
Given its structural similarity to other styrenes, this compound is anticipated to present the following hazards:
-
Flammability: Expected to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Reactivity: Prone to hazardous polymerization, especially when exposed to heat, light, or catalysts. This reaction is exothermic and can lead to a dangerous increase in temperature and pressure.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation of vapors could lead to dizziness and other central nervous system effects.
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step procedures should be strictly adhered to.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ventilation: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Temperature Control: Maintain storage temperature according to the supplier's recommendations, typically refrigerated, to inhibit polymerization.
-
Incompatibility: Store separately from oxidizing agents, acids, bases, and polymerization catalysts.
-
Inhibitor Levels: Ensure the presence of a polymerization inhibitor (like 4-tert-butylcatechol, TBC) and that its concentration is within the recommended range.
Dispensing and Use
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to control vapor exposure.
-
Grounding: Use properly grounded equipment and containers to prevent the buildup of static electricity, which can be an ignition source.[3]
-
Personal Protective Equipment (PPE): All personnel must wear the appropriate PPE as detailed in the table below.
-
Dispensing: Use only non-sparking tools and equipment for transferring the liquid.
-
Inert Atmosphere: For prolonged storage or reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Viton™ gloves are recommended. Ensure gloves are regularly inspected for signs of degradation. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes.[1] |
| Body | Flame-retardant lab coat | A lab coat made of flame-retardant material is essential. An additional chemical-resistant apron can provide extra protection. |
| Respiratory | Air-purifying respirator | In cases of inadequate ventilation or potential for high vapor concentrations, a respirator with an organic vapor cartridge is necessary.[1] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Dedicated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, dedicated waste container.
Waste Treatment and Disposal
-
Licensed Disposal Company: Arrange for the disposal of chemical waste through a licensed and reputable hazardous waste disposal company.
-
Stabilization: If required by the disposal company, the waste may need to be stabilized to prevent polymerization before transport.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.
Physicochemical Data (Estimates based on similar compounds)
The following table provides estimated physicochemical data for this compound, based on data for similar compounds like 4-isopropylstyrene.
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | ~80 °C at 20 mmHg |
| Density | ~0.885 g/cm³ |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
